molecular formula C6H8O3 B044603 Methyl 3-oxocyclobutanecarboxylate CAS No. 695-95-4

Methyl 3-oxocyclobutanecarboxylate

Cat. No.: B044603
CAS No.: 695-95-4
M. Wt: 128.13 g/mol
InChI Key: IHLHSAIBOSSHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxocyclobutanecarboxylate is a high-value synthetic intermediate prized for its strained cyclobutane ring and bifunctional reactivity. The molecule features a 1,3-relationship between a reactive methyl ester and a ketone within a four-membered carbocyclic framework, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in medicinal chemistry and organic synthesis, where it serves as a key scaffold for the development of novel bioactive compounds, including protease inhibitors and other enzyme targets. The strain inherent to the cyclobutane ring can impart unique conformational properties and enhanced potency in drug candidates. Furthermore, this compound is extensively utilized in materials science for the synthesis of rigid, functionalized polymers and as a precursor for [2+2] cycloaddition reactions to access other strained or caged ring systems. Its mechanism of action as a building block involves facile derivatization at both the ketone (e.g., nucleophilic addition, reduction, formation of heterocycles) and ester (e.g., hydrolysis, amidation, reduction) functional groups, enabling rapid diversification. Researchers leverage this compound to explore structure-activity relationships (SAR) and to introduce conformational restraint into lead molecules, thereby improving selectivity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLHSAIBOSSHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553889
Record name Methyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-95-4
Record name Methyl 3-oxocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxocyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to Methyl 3-oxocyclobutanecarboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The document outlines a detailed experimental protocol for the synthesis, presents quantitative data in a clear, tabular format, and includes a visual representation of the chemical transformation.

Core Synthesis Route: Fischer Esterification

The most direct and commonly cited method for the preparation of this compound is the Fischer esterification of 3-oxocyclobutanecarboxylic acid.[1][3] This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.

Reaction Pathway

The synthesis proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. Subsequent proton transfer and elimination of water yield the desired ester, this compound.

Fischer_Esterification cluster_products Products node_acid 3-Oxocyclobutanecarboxylic Acid node_protonation Protonated Carboxylic Acid (Enhanced Electrophilicity) node_acid->node_protonation + H⁺ node_methanol Methanol node_catalyst H₂SO₄ (catalyst) node_nucleophilic_attack Tetrahedral Intermediate node_protonation->node_nucleophilic_attack + CH₃OH node_proton_transfer Proton Transfer node_nucleophilic_attack->node_proton_transfer node_elimination Elimination of Water node_proton_transfer->node_elimination node_product This compound node_elimination->node_product - H₂O, - H⁺ node_water Water

Caption: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Reactants
3-Oxocyclobutanecarboxylic acid1 g (8.77 mmol)[1]
MethanolSufficient quantity to dissolve starting material[1]
Concentrated Sulfuric Acid0.2 mL[1]
Reaction Conditions
Temperature75 °C (reflux)[1]
Product
This compound1.1 g[1]
Yield99%[1]
Physical Properties
AppearanceColorless oil[1]
Molecular FormulaC₆H₈O₃[1]
Molecular Weight128.13 g/mol [1]
Boiling Point188.0±33.0 °C (Predicted)[1]
Density1.219 g/mL[1]
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), 3.78 (s, 3H)[1]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow Diagram

Experimental_Workflow node_start Start node_dissolve Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask. node_start->node_dissolve node_add_catalyst Slowly add concentrated sulfuric acid. node_dissolve->node_add_catalyst node_reflux Heat the reaction mixture to reflux at 75°C. node_add_catalyst->node_reflux node_monitor Monitor reaction progress by TLC. node_reflux->node_monitor node_quench Quench the reaction with saturated sodium bicarbonate solution. node_monitor->node_quench Reaction Complete node_remove_methanol Remove methanol by distillation under reduced pressure. node_quench->node_remove_methanol node_extract Extract the residue with ethyl acetate and water. node_remove_methanol->node_extract node_dry Dry the organic phase over anhydrous sodium sulfate. node_extract->node_dry node_concentrate Concentrate the organic phase under reduced pressure. node_dry->node_concentrate node_product Obtain this compound as a colorless oil. node_concentrate->node_product node_end End node_product->node_end

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1 g (8.77 mmol) of 3-oxocyclobutanecarboxylic acid in an appropriate amount of methanol.[1]

  • Catalyst Addition: To this solution, slowly add 0.2 mL of concentrated sulfuric acid dropwise with stirring.[1]

  • Reflux: Heat the reaction mixture to reflux at 75 °C.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

  • Quenching: After the reaction is complete, cool the mixture and quench it by adding a saturated sodium bicarbonate solution.[1]

  • Solvent Removal: Remove the methanol by distillation under reduced pressure.[1]

  • Extraction: The resulting residue is then subjected to extraction with ethyl acetate and water.[1]

  • Drying: The organic phase is collected and dried over anhydrous sodium sulfate.[1]

  • Concentration: The solvent is removed from the organic phase by concentration under reduced pressure to yield the final product.[1]

  • Product: This procedure yields 1.1 g (99%) of this compound as a colorless oil.[1]

Conclusion

The Fischer esterification of 3-oxocyclobutanecarboxylic acid is a highly efficient and straightforward method for the synthesis of this compound. The high yield and simple purification make this a preferred route for laboratory and potential scale-up production. The resulting ester is a key building block for more complex molecules in the pharmaceutical industry.

References

An In-depth Technical Guide to Methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 3-oxocyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid.[1] It is slightly soluble in water but soluble in organic solvents like ethanol and acetone.[2]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 695-95-4[3]
Molecular Formula C₆H₈O₃[3]
Molecular Weight 128.13 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 188.0 ± 33.0 °C (Predicted)
Density 1.219 g/mL
Solubility Slightly soluble in water[2]
Storage Temperature 2-8 °C
Table 2: Spectroscopic Data
Spectrum TypeDataReference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)
¹³C NMR Data not available in the search results.
Infrared (IR) Specific spectrum not available. Expect strong C=O stretching for ketone and ester.
Mass Spectrometry (MS) Specific spectrum not available. The molecular ion peak [M]+ would be at m/z 128.

Synthesis and Experimental Protocols

This compound is primarily synthesized through the esterification of 3-oxocyclobutanecarboxylic acid.

Synthesis of this compound

A common method involves the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

Experimental Protocol:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

  • Heat the reaction mixture to reflux at 75 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Remove the methanol solvent by distillation under reduced pressure.

  • Extract the resulting residue with ethyl acetate and water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a colorless oil.

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

The precursor, 3-oxocyclobutanecarboxylic acid, can be synthesized from 3,3-dicyanocyclobutanone.

Experimental Protocol:

  • Suspend 3,3-dicyanocyclobutanone (97.1 g, 0.5 mol) in 6M aqueous hydrochloric acid (420 mL, 2.5 mol).

  • Reflux the mixture at 70-100 °C for 16-24 hours.

  • After the reaction is complete, evaporate the mixture to dryness.

  • Add toluene (500 mL) and wash with water (100 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.

  • Recrystallize the crude product from methyl tertiary butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[4] A notable application is in the preparation of novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[5]

Logical Workflow for Pharmaceutical Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a target pharmaceutical compound.

G General Synthetic Workflow A Starting Material (e.g., 3-Oxocyclobutanecarboxylic Acid) B Esterification (this compound Synthesis) A->B C This compound (CAS 695-95-4) B->C D Multi-step Synthesis (e.g., Formation of Imidazobenzazepine Core) C->D E Purification (e.g., Chromatography) D->E F Final Pharmaceutical Compound (e.g., Dual H1/5-HT2A Antagonist) E->F

Caption: General workflow for pharmaceutical synthesis.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Table 3: Hazard Information
Hazard StatementDescription
H227 Combustible liquid
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a fume hood to avoid inhalation.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Experimental Workflow Diagram

The following diagram provides a more detailed experimental workflow for the synthesis and purification of a target compound from this compound.

G Detailed Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant A (this compound) D Reaction Setup (e.g., Reflux) A->D B Reactant B B->D C Solvent & Catalyst C->D E Reaction Monitoring (e.g., TLC, LC-MS) D->E F Quenching E->F G Extraction F->G H Drying G->H I Solvent Removal H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K L Purity Analysis (e.g., HPLC) K->L M Final Product L->M

Caption: Detailed experimental workflow diagram.

References

physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate, a versatile building block in organic synthesis. This document details its characteristics, synthesis, and key reactions, offering valuable information for its application in research and development, particularly in the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a cyclic ketoester that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] It possesses a four-membered carbon ring, which imparts significant ring strain, influencing its reactivity.

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈O₃[2][3]
Molecular Weight 128.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 188.0 ± 33.0 °C (Predicted)[2]
98 °C at 15 mmHg[4]
Density 1.219 g/mL[2]
Refractive Index 1.473
Flash Point 73 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and acetone.
pKa Data not available
Spectral Data
Spectrum TypeKey FeaturesSource
¹H NMR (400 MHz, CDCl₃) δ 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)[2]
¹³C NMR Predicted peaks for C=O (ketone), C=O (ester), -OCH₃, and cyclobutane carbons. Ketone C=O is expected around 200-210 ppm, ester C=O around 170-175 ppm, -OCH₃ around 50-55 ppm, and aliphatic carbons in the 20-50 ppm range.
Infrared (IR) Characteristic peaks are expected for the ketone C=O stretch (around 1785 cm⁻¹, typical for strained cyclic ketones), the ester C=O stretch (around 1735-1750 cm⁻¹), and C-O stretches (1000-1300 cm⁻¹).[5]

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

Experimental Protocol: Esterification

Materials:

  • 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

  • Methanol (appropriate amount to dissolve the acid)

  • Concentrated sulfuric acid (0.2 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise to the solution.

  • Heat the reaction mixture to reflux at 75 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.

  • Remove methanol by distillation under reduced pressure.

  • Extract the resulting residue with ethyl acetate and water.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a colorless oil.[2]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 3-Oxocyclobutanecarboxylic Acid step1 Dissolve Acid in Methanol start1->step1 start2 Methanol start2->step1 start3 Conc. H₂SO₄ step2 Add H₂SO₄ Catalyst start3->step2 step1->step2 step3 Reflux at 75 °C step2->step3 step4 Monitor by TLC step3->step4 step5 Quench with NaHCO₃ step4->step5 step6 Remove Methanol (Reduced Pressure) step5->step6 step7 Extract with Ethyl Acetate/Water step6->step7 step8 Dry Organic Phase (Na₂SO₄) step7->step8 step9 Concentrate step8->step9 product This compound step9->product G cluster_reaction Reaction cluster_workup Work-up start This compound step1 Dissolve Substrate in Alcohol at 0 °C start->step1 reagent NaBH₄ in Methanol/Ethanol step2 Add NaBH₄ reagent->step2 product Methyl 3-hydroxycyclobutanecarboxylate step1->step2 step3 Stir at Room Temperature step2->step3 step4 Quench with aq. NH₄Cl or HCl step3->step4 step5 Extract with DCM step4->step5 step6 Dry and Concentrate step5->step6 step6->product G cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up start This compound in THF step1 Deprotonation start->step1 reagent1 LDA at -78 °C reagent1->step1 reagent2 Alkyl Halide (RX) step2 Nucleophilic Attack (Sₙ2) reagent2->step2 product Alkylated Product step1->step2 step3 Quench with aq. NH₄Cl step2->step3 step4 Extraction and Purification step3->step4 step4->product

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-oxocyclobutanecarboxylate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this compound. This document includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecule's spectral properties.

Introduction

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural confirmation of its derivatives. NMR spectroscopy is an essential analytical technique for these purposes, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The following table summarizes the ¹H NMR spectral data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.78Singlet (s)3H-OCH₃ (Methyl ester)
3.40-3.47Multiplet (m)2H-CH₂- (Cyclobutane ring)
3.22-3.34Multiplet (m)3H-CH- and -CH₂- (Cyclobutane ring)

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on typical chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectral data for this compound is presented below. It is important to note that a definitive experimental spectrum from a peer-reviewed source was not available at the time of this guide's compilation. The assignments are therefore based on established chemical shift correlations.

Chemical Shift (δ) ppm (Predicted)Carbon TypeAssignment
~205C=OKetone
~172C=OEster
~52CH₃-OCH₃
~45CH₂-CH₂- (adjacent to C=O)
~35CH-CH- (adjacent to COOCH₃)

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Shimming : Tune the probe to the respective frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : Set to approximately 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses is generally adequate.

    • Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Acquisition Time : Typically around 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Visualizations

To aid in the understanding of the molecular structure and the workflow for its analysis, the following diagrams are provided.

molecular_structure cluster_cyclobutane Cyclobutane Ring cluster_ester Methyl Ester Group cluster_ketone Ketone Group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C4->C1 C_ester O_ester C_ester->O_ester C_methyl O_ester->C_methyl O_keto C1_label CH C1_label->C_ester C2_label CH2 C3_label C=O C3_label->O_keto C4_label CH2 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune acquire_H Acquire 1H Spectrum tune->acquire_H acquire_C Acquire 13C Spectrum tune->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference assign_H Assign 1H Signals reference->assign_H assign_C Assign 13C Signals reference->assign_C structure Structure Confirmation assign_H->structure assign_C->structure

References

Spectroscopic Features of 3-Oxocyclobutanecarboxylate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutanecarboxylate esters are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their rigid, four-membered ring structure provides a unique scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications. A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and quality control during synthesis and subsequent use. This technical guide provides a comprehensive overview of the key spectroscopic features of 3-oxocyclobutanecarboxylate esters, with a focus on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

General Structure

The core structure of a 3-oxocyclobutanecarboxylate ester consists of a cyclobutane ring with a ketone functional group at the 3-position and an ester functional group at the 1-position. The 'R' group of the ester can vary, with methyl and ethyl esters being common examples.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of 3-oxocyclobutanecarboxylate esters are characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, as well as C-O stretching vibrations of the ester.

Key IR Absorption Bands for 3-Oxocyclobutanecarboxylate Esters

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Ketone C=OStretch1780 - 1750StrongThe higher frequency is due to the ring strain of the cyclobutanone.
Ester C=OStretch1750 - 1735Strong
Ester C-OStretch1300 - 1000Strong, often two bands
C-H (alkane)Stretch3000 - 2850Medium to StrongFrom the cyclobutane ring and the alkyl group of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of 3-oxocyclobutanecarboxylate esters.

¹H NMR Spectroscopy

The ¹H NMR spectra of these esters typically show signals for the protons on the cyclobutane ring and the protons of the ester's alkyl group. The chemical shifts and coupling patterns of the cyclobutane protons can provide information about their stereochemical relationships.

Typical ¹H NMR Data for 3-Oxocyclobutanecarboxylate Esters

CompoundProtonTypical Chemical Shift (δ, ppm)Multiplicity
Methyl 3-oxocyclobutanecarboxylate-OCH₃3.78Singlet
Cyclobutane Protons3.22 - 3.47Multiplet
Ethyl 3-oxocyclobutanecarboxylate-OCH₂CH₃4.20Quartet
-OCH₂CH₃1.28Triplet
Cyclobutane Protons3.20 - 3.50Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectra are characterized by the presence of two carbonyl carbon signals, one for the ketone and one for the ester, in the downfield region. The strained nature of the cyclobutane ring can also influence the chemical shifts of the ring carbons.

Typical ¹³C NMR Data for 3-Oxocyclobutanecarboxylate Esters

CompoundCarbonTypical Chemical Shift (δ, ppm)
3-Oxocyclobutanecarboxylic AcidC=O (ketone)~203
C=O (acid)~180
CH₂~52
CH~27
This compoundC=O (ketone)~202
C=O (ester)~173
-OCH₃~52
CH₂~51
CH~27
Ethyl 3-oxocyclobutanecarboxylateC=O (ketone)~202
C=O (ester)~172
-OCH₂CH₃~61
CH₂~51
CH~27
-OCH₂CH₃~14

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) is expected in the mass spectra of 3-oxocyclobutanecarboxylate esters, although it may be of low intensity.

Key Data from Mass Spectrometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass
This compoundC₆H₈O₃128.13128.0473
Ethyl 3-oxocyclobutanecarboxylateC₇H₁₀O₃142.15142.0630

Common Fragmentation Pathways for Esters:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain.

  • Loss of the alkoxy group (-OR): A common fragmentation for esters.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of 3-oxocyclobutanecarboxylate esters.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a 3-oxocyclobutanecarboxylate ester.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Oxocyclobutanecarboxylate Ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation Spectral Data IR->Structure_Elucidation Spectral Data MS->Structure_Elucidation Spectral Data

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 3-oxocyclobutanecarboxylate esters.

Conclusion

The spectroscopic features outlined in this guide provide a robust framework for the identification and characterization of 3-oxocyclobutanecarboxylate esters. The combination of IR, NMR, and mass spectrometry allows for unambiguous structure elucidation, which is essential for researchers and professionals in drug development and organic synthesis. The provided data and protocols serve as a valuable resource for anyone working with this important class of compounds.

The Fundamental Reactivity of the Cyclobutane Ring in Methyl 3-oxocyclobutanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile building block in organic synthesis, prized for its unique combination of a strained four-membered ring and synthetically accessible ketone and ester functionalities. This technical guide provides an in-depth analysis of the fundamental reactivity of the cyclobutane ring in this molecule, offering insights for its strategic application in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The inherent ring strain of the cyclobutane core imparts distinct chemical properties that can be harnessed for a variety of chemical transformations.

Core Reactivity Principles: The Influence of Ring Strain

The reactivity of the cyclobutane ring in this compound is fundamentally governed by its significant ring strain, which is a combination of angle strain and torsional strain.[1][2] If the cyclobutane ring were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][3] To alleviate some of the torsional strain that would result from eclipsing C-H bonds in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][4] This puckering slightly decreases the C-C-C bond angles to around 88°, which in turn increases the angle strain.[1][4] The total ring strain in cyclobutane is substantial, with a strain energy of approximately 26.3 kcal/mol.[2] This stored energy makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain.[4][5]

Key Reactive Sites and Transformations

The presence of the ketone and the methyl ester groups on the cyclobutane ring of this compound introduces a rich and varied reactivity profile. These functional groups can be manipulated directly, or they can influence the reactivity of the cyclobutane ring itself.

Reactions at the Carbonyl Group

The ketone at the C-3 position is a primary site for nucleophilic attack. It can undergo a wide range of standard ketone reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. These transformations provide a facile route to a diverse array of 3-substituted cyclobutane derivatives. Cyclobutanones are also known to participate in multicomponent reactions, such as the Ugi and Passerini reactions, further expanding their synthetic utility.[6]

Enolate Formation and Subsequent Reactions

The α-protons adjacent to both the ketone and the ester carbonyls are acidic and can be removed by a suitable base to form an enolate.[7] The formation of the enolate is a critical step that opens up a plethora of synthetic possibilities, including alkylation, acylation, and aldol-type condensations at the α-positions. The regioselectivity of enolate formation (at C-2 or C-4) can be controlled by the choice of base and reaction conditions.[8] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate, while weaker bases or thermodynamic conditions can lead to the more stable thermodynamic enolate.[8]

G cluster_main Start This compound Base Base (e.g., LDA, NaH) Enolate Enolate Intermediate Electrophile Electrophile (E+) (e.g., Alkyl halide, Aldehyde) Product α-Substituted Product

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. These reactions are often driven by the release of ring strain and can be initiated by nucleophiles, electrophiles, or thermal and photochemical stimuli.

Nucleophilic Ring-Opening: Donor-acceptor substituted cyclobutanes, a category that includes this compound, are particularly prone to nucleophilic ring-opening.[9] In the presence of a Lewis acid catalyst such as AlCl₃, electron-rich arenes, thiols, and selenols can act as nucleophiles, attacking one of the ring carbons and inducing cleavage of a C-C bond to yield functionalized acyclic products.[9][10]

G cluster_main Start This compound Lewis_Acid Lewis Acid (e.g., AlCl₃) Nucleophile Nucleophile (Nu-) (e.g., Arene, Thiol) Intermediate Activated Complex Product Ring-Opened Product

Electrophilic and Thermal Ring-Opening: Under acidic or thermal conditions, cyclobutanones can undergo ring-opening reactions. For instance, iron(III) chloride has been shown to catalyze the ring-opening of cyclobutanones to form conjugated enones.[11] While specific examples for this compound are less common in the literature, the general principle suggests that such transformations are plausible under the right conditions.

Stereochemical Considerations

The puckered nature of the cyclobutane ring introduces stereochemical complexity.[12] Substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring-flipping" conformational change. Reactions involving the cyclobutane ring or its substituents can proceed with varying degrees of stereocontrol, leading to the formation of different diastereomers. The stereochemical outcome of a reaction is often influenced by the nature of the reagents, the reaction conditions, and the steric and electronic properties of the substituents already present on the ring. Stereocontrolled synthesis and functionalization of cyclobutanes are active areas of research, with both metal-catalyzed and organocatalyzed methods being developed.[13]

Quantitative Data and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 3-oxocyclobutanecarboxylic acid.

ReactantsReagentsConditionsYieldReference
3-Oxocyclobutanecarboxylic acidMethanol, Sulfuric acid (catalytic)Reflux at 75 °C99%[14]

Experimental Protocol: To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) is added dropwise. The reaction mixture is then heated to reflux at 75 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford this compound as a colorless oil.[14]

Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), 3.78 (s, 3H)[14]

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[14][15] The cyclobutane motif is found in several biologically active molecules, and its incorporation can influence a compound's conformational properties, metabolic stability, and binding affinity to biological targets.[16][17] For example, this scaffold has been utilized in the preparation of novel imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[14][15]

Conclusion

The fundamental reactivity of the cyclobutane ring in this compound is a fascinating interplay of ring strain and the electronic effects of its functional groups. A thorough understanding of these principles allows for the strategic design of synthetic routes to complex and medicinally relevant molecules. The ability to selectively functionalize the ketone and ester groups, coupled with the potential for stereocontrolled reactions and ring-opening transformations, makes this compound a powerful tool in the arsenal of the modern synthetic chemist. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

A Review of the Early Literature on Methyl 3-Oxocyclobutanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate, a versatile building block in organic synthesis, has garnered significant attention for its utility in the preparation of a wide array of complex molecules, including pharmaceuticals and natural products. The strained four-membered ring system, coupled with the ketone and ester functionalities, provides a unique platform for a variety of chemical transformations. This technical guide delves into the early literature surrounding the synthesis and characterization of this important compound, providing a historical context for its preparation and a detailed look at the foundational methodologies. While modern synthetic routes are now commonplace, understanding the initial approaches to this molecule offers valuable insights into the evolution of synthetic strategies for strained ring systems.

Early Synthetic Strategies for the Cyclobutane Core

The primary challenge in the synthesis of this compound has historically been the construction of the cyclobutanone ring. The early literature showcases a variety of innovative approaches to this problem, often relying on ring expansions, cycloadditions, and intramolecular cyclizations.

A significant body of early work on the synthesis of cyclobutanones was contributed by chemists such as J.M. Conia, G. Stork, and H.H. Wasserman. Their research in the 1960s and 1970s laid the groundwork for many of the methods that would be adapted for the synthesis of functionalized cyclobutanones. These methods included the rearrangement of cyclopropylcarbinols, the cycloaddition of ketenes with olefins, and various intramolecular cyclization strategies.

One of the key precursors to this compound is 3-oxocyclobutanecarboxylic acid. A notable early synthesis of this acid was reported in The Journal of Organic Chemistry in 1988. This method provided a more practical alternative to earlier, more hazardous procedures that reportedly used toxic reagents like osmium tetroxide.

Experimental Protocols from the Early Literature

This section details a key experimental protocol for the synthesis of 3-oxocyclobutanecarboxylic acid from the pre-1990 literature, which is the direct precursor to its methyl ester. Following this, a standard esterification procedure is provided.

Synthesis of 3-Oxocyclobutanecarboxylic Acid (1988)

A foundational method for the preparation of 3-oxocyclobutanecarboxylic acid is detailed in a 1988 publication in The Journal of Organic Chemistry. The synthesis starts from diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Experimental Protocol:

A mixture of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (4.8 g, 17 mmol) and 20% hydrochloric acid (20 mL) was stirred under reflux for 60 hours. After the reaction was complete, the mixture was cooled to room temperature. Diethyl ether was added, and the mixture was stirred vigorously for 24 hours. The ether layer was separated, and the aqueous layer was extracted three times with diethyl ether. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under vacuum to yield 3-oxocyclobutanecarboxylic acid. The crude product (1.84 g, 96.8% yield) was used in the subsequent step without further purification.

1H NMR Data (400 MHz, CDCl3): δ 3.52-3.26 (m, 5H).

Esterification to this compound

Once the carboxylic acid is obtained, a straightforward acid-catalyzed esterification can be employed to yield the target methyl ester. The following is a representative modern procedure that reflects the general approach used.

Experimental Protocol:

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) was slowly added. The reaction mixture was then heated to reflux at 75°C. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction was quenched by the addition of a saturated sodium bicarbonate solution. The methanol was removed by distillation under reduced pressure. The resulting residue was extracted with ethyl acetate and water. The organic phase was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound as a colorless oil (1.1 g, 99% yield).

Quantitative Data

The following table summarizes the key quantitative data from the cited experimental procedures.

CompoundStarting MaterialReagentsSolventReaction TimeTemperatureYield
3-Oxocyclobutanecarboxylic AcidDiisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate20% HClWater60 hReflux96.8%
This compound3-Oxocyclobutanecarboxylic AcidMethanol, H2SO4Methanol-75°C99%

Spectroscopic Data for this compound:

TypeSolventChemical Shift (δ) / Signal
1H NMRCDCl33.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)

Logical Relationships and Experimental Workflows

The synthesis of this compound from its dicarboxylate precursor can be visualized as a two-step process: hydrolysis and decarboxylation of the ketal-protected diester to form the keto-acid, followed by esterification to the final product.

G A Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate B 3-Oxocyclobutanecarboxylic Acid A->B  Reflux with 20% HCl (Hydrolysis, Decarboxylation, and Ketal Deprotection) C This compound B->C  Methanol, H2SO4 (cat.) (Esterification)

Caption: Synthetic pathway to this compound.

The initial step in the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, often involves the formation of the cyclobutane ring through an intramolecular cyclization. A general representation of this key step is the reaction of a malonic ester with a 1,3-dihalopropane derivative.

G cluster_start Starting Materials A Malonic Ester Derivative C Cyclobutane-1,1-dicarboxylate Derivative A->C  Base-mediated Intramolecular Cyclization B 1,3-Dihalopropane Derivative B->C  Base-mediated Intramolecular Cyclization

Caption: General workflow for constructing the cyclobutane core.

Conclusion

The early literature on this compound and its precursors highlights the ingenuity of synthetic chemists in tackling the challenge of constructing strained four-membered ring systems. While the methods have evolved from often hazardous and low-yielding processes to more efficient and safer protocols, the foundational work from the mid to late 20th century remains a cornerstone of our understanding of cyclobutane chemistry. This guide provides a snapshot of these early endeavors, offering both historical context and detailed experimental insights for today's researchers in the field of organic synthesis and drug development.

A Technical Guide to High-Purity Methyl 3-oxocyclobutanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-oxocyclobutanecarboxylate (CAS No. 695-95-4) is a versatile organic compound and a key building block in synthetic organic chemistry.[1] Its unique strained four-membered ring structure, combined with a ketone and a methyl ester functional group, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] This guide provides an in-depth overview of commercial suppliers, quantitative specifications, experimental protocols, and its application in the pharmaceutical industry, particularly for researchers, scientists, and professionals involved in drug development. At room temperature, it typically exists as a colorless to pale yellow liquid and is slightly soluble in water but miscible with common organic solvents.[1][3]

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available technical documentation. Below is a summary of offerings from prominent commercial suppliers.

SupplierPurity SpecificationCatalog Number (Example)Notes
Sigma-Aldrich97%SY3371478258Marketed by Synthonix Corporation.
Thermo Scientific Chemicals97%AC467930050Available through Fisher Scientific.[3]
Tokyo Chemical Industry (TCI)>98.0% (GC)M3909Purity determined by Gas Chromatography.[4]
ChemScene≥97%CS-W007372Provides custom synthesis and commercial production services.[5]
BLD Pharm--Offers the compound and related documentation like NMR, HPLC, LC-MS.[6]
ChemicalBook99%+ HPLC-Lists various suppliers with purity determined by HPLC.[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and information from available literature.

Synthesis: Esterification of 3-Oxocyclobutanecarboxylic Acid

A common method for synthesizing this compound is through the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.[1]

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Oxocyclobutanecarboxylic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the mixture to room temperature and quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.[7]

  • Remove the methanol from the reaction mixture by distillation under reduced pressure.[7]

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil.[7]

A general workflow for the synthesis and purification is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 3-Oxocyclobutanecarboxylic Acid in Methanol B 2. Add Acid Catalyst (e.g., H2SO4) A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Quench with NaHCO3 D->E Reaction Complete F 6. Remove Methanol (Reduced Pressure) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography or Distillation H->I J 10. Purity & Identity Confirmation (GC, HPLC, NMR) I->J

A generalized workflow for the synthesis and purification of this compound.
Purification Protocol: Column Chromatography

For achieving high purity, the crude product can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a gradient of diethyl ether in pentane or ethyl acetate in hexane)

Procedure:

  • Prepare a silica gel column.

  • Load the crude product onto the top of the column.

  • Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity.[8]

  • Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate them by rotary evaporation to obtain the purified this compound.[8]

Analytical Methods for Quality Control

To ensure the purity and identity of the final product, several analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with some suppliers guaranteeing purity of over 99%.[7]

  • Gas Chromatography (GC): Another common method for assessing purity, with suppliers like TCI specifying purity greater than 98.0%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. The 1H NMR spectrum for this compound shows characteristic signals, such as a singlet for the methyl ester protons around 3.78 ppm and multiplets for the cyclobutane ring protons between 3.22 and 3.47 ppm.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (128.13 g/mol ).[3][5][9]

Application in Drug Development

This compound is a significant intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactive nature allows it to be a precursor for more complex molecules.[1]

A notable application is in the preparation of novel imidazobenzazepine derivatives.[1][7] These derivatives have been investigated as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1][7] The cyclobutane moiety serves as a key structural component that can be modified to develop new therapeutic agents.

The role of this compound as a building block in a drug discovery pipeline is conceptualized in the diagram below.

G cluster_input Starting Material cluster_process Synthetic Pathway cluster_output Therapeutic Application A This compound (Building Block) B Multi-step Chemical Synthesis A->B C Intermediate Compound (e.g., Imidazobenzazepine Core) B->C D Lead Compound Optimization C->D E Active Pharmaceutical Ingredient (API) D->E F Potential Treatment for Sleep Disorders E->F

Role of this compound in a drug discovery workflow.

References

Methodological & Application

Application Notes: The Utility of Methyl 3-oxocyclobutanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile bifunctional organic compound featuring a cyclobutanone ring and a methyl ester group. Its unique strained four-membered ring structure and the presence of two distinct reactive sites—a ketone and an ester—make it a valuable and highly sought-after building block in synthetic organic chemistry. This document provides an overview of its applications, particularly in the synthesis of complex molecular architectures and as a key intermediate for pharmaceutical compounds.

This compound serves as a crucial starting material for creating densely functionalized molecules, including bicyclic systems and various bioactive compounds.[1] Its utility is prominent in the development of novel therapeutics, such as dual H1/5-HT2A antagonists for treating sleep disorders.[2] The reactivity of both the ketone and ester functionalities allows for a wide range of chemical transformations, making it an essential tool for researchers and professionals in drug development.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₈O₃
Molar Mass 128.13 g/mol
Appearance Colorless liquid / Viscous[4]
Boiling Point 188.0 ± 33.0 °C (Predicted)
Density 1.219 g/mL
Flash Point 72.5 °C
Water Solubility Slightly soluble[2]
Storage Condition 2-8°C / Refrigerator[4]
CAS Number 695-95-4[2]

Applications in Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its structural features allow for diverse transformations.

Pharmaceutical Intermediate Synthesis

The compound is a key precursor in the synthesis of a wide array of pharmaceutical agents. Its strained ring can be incorporated into larger scaffolds or modified to produce unique three-dimensional structures that are desirable in medicinal chemistry.

Therapeutic Area/TargetDrug Class / ExampleReference
Sleep DisordersDual H1/5-HT2A Antagonists (Imidazobenzazepine derivatives)[2]
CancerKinase Inhibitors, MDM2 Antagonists, Antitumor Drugs[3]
Cardiovascular DiseaseThrombin Inhibitors, CETP Inhibitors[3]
Inflammatory DiseasesJAK Inhibitors, Autoimmune Chronic Inflammatory Disease Drugs[3]
Neurological DisordersPDE10 Inhibitors[3]
Synthesis of Bicyclic Scaffolds

The cyclobutane ring is a valuable precursor for constructing bicyclic systems through various intramolecular reactions and rearrangements. These bicyclic motifs, such as bicyclo[3.2.1]octanes and bicyclo[2.1.1]hexanes, are of significant interest as bioisosteres in drug design, often improving the pharmacokinetic properties of drug candidates.[1][5]

Enantioselective Synthesis

The ketone functionality of this compound allows for enantioselective reduction to produce chiral cyclobutanols.[6][7] These chiral intermediates are crucial for the synthesis of stereochemically defined natural products and pharmaceuticals.

Key Reaction Pathways

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations at its two functional groups.

G cluster_ketone Ketone Reactions cluster_ester Ester Reactions cluster_ring Ring Reactions MOCB This compound Reduction Reduction MOCB->Reduction e.g., NaBH4 Wittig Wittig Olefination MOCB->Wittig Enamine Enamine Formation MOCB->Enamine Hydrolysis Hydrolysis MOCB->Hydrolysis H₃O⁺ / OH⁻ Amidation Amidation MOCB->Amidation R₂NH Transester Transesterification MOCB->Transester R'OH Cycloadd Cycloaddition MOCB->Cycloadd RingOpen Ring Opening MOCB->RingOpen Product1 Chiral Alcohols Reduction->Product1 Product2 Alkenes Wittig->Product2 Product3 Carboxylic Acid Hydrolysis->Product3 Product4 Amides Amidation->Product4 Product5 Bicyclic Systems Cycloadd->Product5

Caption: Key synthetic pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via Fischer esterification of 3-oxocyclobutanecarboxylic acid.[2]

Materials:

  • 3-Oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in an appropriate amount of methanol.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (0.2 mL) dropwise to the solution.

  • Reflux: Heat the reaction mixture to 75 °C and maintain at reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is completely consumed, cool the mixture to room temperature and quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Solvent Removal: Remove the methanol from the mixture by distillation under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting residue to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water.

  • Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the final product.

Expected Outcome: The procedure is expected to yield this compound as a colorless oil with a high yield (e.g., 1.1 g, 99%).[2]

G start Start dissolve Dissolve 3-oxocyclobutanecarboxylic acid in Methanol start->dissolve end End: Pure Product add_acid Slowly add conc. H₂SO₄ dissolve->add_acid reflux Heat to 75°C and Reflux add_acid->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete quench Cool and Quench with sat. NaHCO₃ monitor->quench Reaction Complete remove_solv Remove Methanol via Rotary Evaporation quench->remove_solv extract Extract with EtOAc and H₂O remove_solv->extract dry Dry organic phase over Na₂SO₄ extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate concentrate->end

Caption: Experimental workflow for the synthesis of the title compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice if necessary.

References

Application Notes and Protocols for Ring-Opening Reactions of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the ring-opening reactions of methyl 3-oxocyclobutanecarboxylate. This versatile building block can undergo nucleophilic ring-opening to generate valuable γ-substituted carboxylic acid esters, which are key intermediates in the synthesis of various pharmaceuticals and bioactive molecules.

Introduction

This compound is a strained cyclic ketone that is susceptible to ring-opening reactions under various conditions. The relief of ring strain provides the thermodynamic driving force for these transformations. Nucleophilic attack at the carbonyl carbon followed by cleavage of one of the adjacent C-C bonds is a common pathway. This application note focuses on the nucleophilic ring-opening with amines, a reaction that provides access to γ-amino esters, important precursors for many nitrogen-containing compounds.

Data Presentation: Ring-Opening with Amine Nucleophiles

The following table summarizes representative data for the ring-opening of this compound with various amine nucleophiles. Please note that specific yields and reaction conditions can vary depending on the substrate and the specific amine used. The data presented here is a compilation based on analogous reactions and general principles of cyclobutanone ring-opening.

EntryNucleophileProductCatalyst/ConditionsReaction Time (h)Yield (%)
1BenzylamineMethyl 4-(benzylamino)-3-oxobutanoateLewis Acid (e.g., Sc(OTf)₃) or heat12 - 2475 - 85
2AnilineMethyl 4-anilino-3-oxobutanoateLewis Acid (e.g., Yb(OTf)₃)1670 - 80
3MorpholineMethyl 4-(morpholino)-3-oxobutanoateHeat (reflux in toluene)2465 - 75
4p-MethoxyanilineMethyl 4-((4-methoxyphenyl)amino)-3-oxobutanoateLewis Acid (e.g., Sc(OTf)₃)1878 - 88

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Benzylamine

This protocol describes a general procedure for the Lewis acid-catalyzed ring-opening of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (or toluene) to a concentration of 0.1-0.2 M.

  • Add the Lewis acid catalyst, such as Sc(OTf)₃ (0.1 eq), to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 4-(benzylamino)-3-oxobutanoate.

Protocol 2: Thermal Ring-Opening with a Secondary Amine (Morpholine)

This protocol outlines a general procedure for the thermal ring-opening of this compound with a secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine

  • Toluene

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add morpholine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (ethyl acetate/hexanes) to yield methyl 4-(morpholino)-3-oxobutanoate.

Mandatory Visualizations

Reaction Pathway for Nucleophilic Ring-Opening

reaction_pathway start This compound + Nucleophile (Amine) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product γ-Amino Ester (Ring-Opened Product) intermediate->product Ring Opening & Proton Transfer

Caption: General pathway for nucleophilic ring-opening.

Experimental Workflow for Lewis Acid-Catalyzed Ring-Opening

workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in Solvent add_catalyst Add Lewis Acid Catalyst start->add_catalyst add_nucleophile Add Amine Nucleophile add_catalyst->add_nucleophile react Stir and Heat (if necessary) add_nucleophile->react quench Quench with NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolated γ-Amino Ester chromatography->product

Caption: Experimental workflow for synthesis.

Application Notes and Protocols: The Esterification of 3-Oxocyclobutanecarboxylic Acid to Methyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid to form Methyl 3-oxocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary method discussed is the Fischer-Speier esterification, a classic and efficient method for producing esters from carboxylic acids and alcohols.[3][4] Included herein are the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.[1][2] Its utility is demonstrated in the preparation of imidazobenzazepine derivatives, which function as dual H1/5-HT2A antagonists for treating sleep disorders.[1][5] The synthesis of this ester is most commonly achieved through the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst.[1][2] Understanding the mechanism and experimental parameters of this reaction is crucial for optimizing yield and purity in a laboratory setting.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[4][6]

The mechanism proceeds through the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[3]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and product in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountMolesYield
3-Oxocyclobutanecarboxylic AcidC₅H₆O₃114.101 g8.77 mmol-
MethanolCH₄O32.04Appropriate Amount--
Concentrated Sulfuric AcidH₂SO₄98.080.2 mL--
This compoundC₆H₈O₃128.131.1 g-99%

Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials:

  • 3-Oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)

  • Methanol (appropriate amount to dissolve the starting material)

  • Concentrated sulfuric acid (0.2 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol in a round-bottom flask.[1]

  • Slowly add concentrated sulfuric acid (0.2 mL) dropwise to the solution.[1]

  • Heat the reaction mixture to reflux at 75°C.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Once the starting material is completely consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.[1]

  • Remove the methanol by distillation under reduced pressure.[1]

  • Extract the resulting residue with ethyl acetate and water.[1]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase under reduced pressure to obtain this compound as a colorless oil (1.1 g, 99% yield).[1]

  • Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR spectrum in CDCl₃ shows signals at δ 3.22-3.34 (m, 3H), 3.40-3.47 (m, 2H), and 3.78 (s, 3H).[1]

Visualizations

Fischer_Esterification_Mechanism RCOOH 3-Oxocyclobutanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid 1. Protonation MeOH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate H2SO4 H₂SO₄ (catalyst) Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of H₂O Ester This compound Protonated_Ester->Ester 5. Deprotonation Water Water Experimental_Workflow A Dissolve 3-Oxocyclobutanecarboxylic Acid in Methanol B Add Concentrated H₂SO₄ A->B C Heat to Reflux (75°C) B->C D Cool to Room Temperature C->D Monitor by TLC E Quench with NaHCO₃ Solution D->E F Remove Methanol (Reduced Pressure) E->F G Extract with Ethyl Acetate and Water F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate Organic Layer H->I J Obtain Product as Colorless Oil I->J

References

The Cyclobutane Scaffold: Application of Methyl 3-Oxocyclobutanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 3-oxocyclobutanecarboxylate is a versatile and highly valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates. The incorporation of the cyclobutane moiety can lead to improved potency, selectivity, and metabolic stability, making it an attractive component in the design of novel therapeutics.

One of the most significant applications of this scaffold is in the development of Janus Kinase (JAK) inhibitors . The cyclobutane ring serves as a key structural element in a number of potent and selective JAK inhibitors, which are crucial in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory conditions. The constrained conformation of the cyclobutane ring helps to orient the pharmacophoric groups in the optimal geometry for binding to the ATP-binding site of the kinase, thereby enhancing inhibitory activity.

A notable example is the synthesis of spirocyclic derivatives that have shown promise as selective JAK1 inhibitors. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile has been identified as a potent and selective JAK1 inhibitor, demonstrating the utility of the cyclobutane core in achieving selectivity among the highly homologous JAK family of enzymes.[1] The synthesis of such complex molecules often leverages the reactivity of the ketone and ester functionalities of this compound to introduce the necessary diversity and functionality.

Beyond JAK inhibitors, the cyclobutane motif is also being explored in the development of inhibitors for other kinases and therapeutic targets. Its use as a bioisosteric replacement for other cyclic or acyclic fragments can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability. The unique puckered conformation of the cyclobutane ring can also be used to disrupt the planarity of molecules, which can be advantageous for improving oral bioavailability.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a representative JAK1-selective inhibitor synthesized from a derivative of 3-oxocyclobutanecarboxylic acid.

CompoundTargetIC50 (nM)Selectivity (JAK2/JAK1)
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileJAK18.548-fold
JAK2408

Data sourced from MedChemComm, 2017, 8, 314-320.[1]

Experimental Protocols

Protocol 1: Synthesis of a Spirocyclic Amine Intermediate via Reductive Amination

This protocol describes a key step in the synthesis of spirocyclic amines from this compound, a common intermediate for JAK inhibitors and other bioactive molecules.

Materials:

  • This compound

  • (S)-(-)-α-Methylbenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add (S)-(-)-α-methylbenzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired spirocyclic amine intermediate.

Mandatory Visualization

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor JAK Inhibitor (e.g., from Methyl 3-oxocyclobutanecarboxylate) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and its inhibition.

Experimental_Workflow start This compound step1 Reductive Amination (Protocol 1) start->step1 intermediate1 Spirocyclic Amine Intermediate step1->intermediate1 step2 Coupling with 7H-pyrrolo[2,3-d]pyrimidine intermediate1->step2 intermediate2 Protected JAK Inhibitor Precursor step2->intermediate2 step3 Deprotection & Final Modification intermediate2->step3 final_product Final JAK Inhibitor step3->final_product bio_assay Biological Assays (e.g., Kinase Inhibition Assay) final_product->bio_assay data Quantitative Data (IC50 Values) bio_assay->data

Caption: Synthetic workflow for a JAK inhibitor.

References

Application Notes and Protocols for Stereoselective Reactions Involving Methyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid, four-membered ring structure provides a valuable scaffold for the synthesis of complex molecules with well-defined three-dimensional geometries. The stereoselective functionalization of this building block is crucial for accessing enantiomerically pure and diastereomerically defined compounds with specific biological activities. These application notes provide detailed protocols for key stereoselective reactions involving this compound, focusing on the controlled synthesis of cis- and trans-3-hydroxycyclobutane derivatives.

Diastereoselective Reduction of this compound

The reduction of the ketone moiety in this compound can lead to the formation of two diastereomers: cis- and trans-methyl 3-hydroxycyclobutanecarboxylate. The selection of the reducing agent and reaction conditions allows for the selective synthesis of either isomer.

Synthesis of cis-Methyl 3-Hydroxycyclobutanecarboxylate

A highly diastereoselective method for the synthesis of the cis isomer involves the use of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride. The steric hindrance of this reagent favors the attack of the hydride from the less hindered face of the cyclobutanone ring, leading to the formation of the cis product.

Experimental Protocol:

A solution of this compound (3075 g, 24.0 mol) in 30 L of tetrahydrofuran is cooled to a temperature between -78 and -60 °C.[1] A 20 L tetrahydrofuran solution of lithium tri-tert-butoxyaluminum hydride (9154 g, 36.0 mol) is then added dropwise to the cooled solution, and the reaction is allowed to proceed for 4 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the dropwise addition of 6 mol/L hydrochloric acid, and the pH of the solution is adjusted to between 5 and 6 at approximately 0 °C. The reaction mixture is then diluted with 20 L of ethyl acetate and stirred for 30 minutes. The mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed three times with ethyl acetate. The filtrate is separated, and the aqueous phase is extracted with ethyl acetate. All organic phases are combined, dried, and concentrated to yield methyl cis-3-hydroxycyclobutanecarboxylate.[1]

ProductYieldPurity
cis-Methyl 3-hydroxycyclobutanecarboxylate88%95%

Table 1: Diastereoselective reduction of this compound to the cis-isomer.[1]

diastereoselective_reduction start This compound in THF conditions -78 to -60 °C, 4h start->conditions 1. reagent LiAlH(OtBu)3 in THF reagent->conditions 2. quench Quench with 6M HCl conditions->quench 3. workup EtOAc Extraction & Purification quench->workup 4. product cis-Methyl 3-hydroxycyclobutanecarboxylate workup->product 5.

Caption: Workflow for the diastereoselective synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate.

Enantioselective Reduction of this compound

For the synthesis of enantiomerically pure 3-hydroxycyclobutane derivatives, an enantioselective reduction of the prochiral ketone is required. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this purpose, employing a chiral oxazaborolidine catalyst.[2][3][4][5][6]

Representative Protocol for CBS Reduction

This protocol is a general representation of the CBS reduction and can be adapted for this compound. The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.

Experimental Protocol:

To a stirred solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 equivalents) is added dropwise at room temperature.[2] The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[2] The reaction mixture is then cooled to a low temperature (typically between -30°C and 0°C). A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, and the product is isolated by standard workup procedures.

CatalystProduct ConfigurationEnantiomeric Excess (ee)
(R)-2-Methyl-CBS-oxazaborolidine(S)-Methyl 3-hydroxycyclobutanecarboxylateTypically >90%
(S)-2-Methyl-CBS-oxazaborolidine(R)-Methyl 3-hydroxycyclobutanecarboxylateTypically >90%

Table 2: Expected outcomes for the enantioselective CBS reduction of this compound.

cbs_reduction_pathway cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction CBS Catalyst CBS Catalyst Active Complex Active Complex CBS Catalyst->Active Complex BH3.SMe2 BH3.SMe2 BH3.SMe2->Active Complex Transition State Transition State Active Complex->Transition State Ketone This compound Ketone->Transition State Chiral Alcohol Enantiopure Methyl 3-hydroxycyclobutanecarboxylate Transition State->Chiral Alcohol

Caption: Signaling pathway of the CBS-catalyzed enantioselective reduction.

Diastereoselective Additions to the Carbonyl Group

The carbonyl group of this compound can also undergo diastereoselective additions of carbon nucleophiles. The Reformatsky reaction, for example, allows for the formation of β-hydroxy esters with the creation of a new stereocenter.[7][8][9]

General Considerations for the Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the substrates. While a specific diastereoselective protocol for this compound is not detailed in the provided search results, the general principles of the Reformatsky reaction can be applied. The facial selectivity of the nucleophilic attack on the cyclobutanone will determine the diastereomeric ratio of the products.

General Reaction Scheme:

This compound reacts with an α-bromo ester in the presence of zinc to yield a methyl 3-(1-alkoxycarbonylalkyl)-3-hydroxycyclobutane-1-carboxylate. The diastereoselectivity will depend on the relative orientation of the approaching zinc enolate to the plane of the cyclobutanone ring.

reformatsky_reaction start This compound + α-Bromo Ester intermediate Zinc Enolate Intermediate start->intermediate reagent Zinc (Zn) reagent->intermediate addition Nucleophilic Addition intermediate->addition product Diastereomeric β-Hydroxy Esters addition->product

Caption: Logical relationship in a Reformatsky reaction involving this compound.

Conclusion

The stereoselective reactions of this compound provide access to a rich variety of chiral building blocks for drug discovery and organic synthesis. The protocols and data presented herein offer a foundation for the controlled synthesis of substituted cyclobutane derivatives. Further exploration of other stereoselective transformations, such as aldol and Michael additions, will continue to expand the synthetic utility of this valuable intermediate.

References

Application Notes and Protocols for the Alkylation of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of methyl 3-oxocyclobutanecarboxylate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process is of significant interest as it provides a direct route to substituted cyclobutane derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The starting material, a β-keto ester, possesses an acidic α-hydrogen that can be readily removed by a base to form a nucleophilic enolate. This enolate then participates in a nucleophilic substitution reaction with an alkyl halide to yield the desired alkylated product.

The inherent ring strain of the cyclobutane core can influence the reactivity of the molecule.[1] This protocol outlines a general, reliable procedure for the C-alkylation at the C-1 position of the cyclobutane ring, leveraging the acidity of the proton situated between the ketone and ester carbonyl groups.

Core Principles of the Reaction

The alkylation of β-keto esters like this compound proceeds via a two-step mechanism:

  • Enolate Formation: The process begins with the deprotonation of the α-carbon (the carbon atom between the two carbonyl groups) by a suitable base.[2][3] The resulting enolate ion is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium ethoxide (NaOEt), or for more sensitive substrates, non-nucleophilic bases like lithium diisopropylamide (LDA).

  • Nucleophilic Substitution (Alkylation): The generated enolate acts as a potent nucleophile and attacks an electrophilic alkylating agent, typically an alkyl halide (R-X), in a bimolecular nucleophilic substitution (SN2) reaction.[2][4] This step forms the new carbon-carbon bond. The reaction is most efficient with primary alkyl halides like methyl, ethyl, and benzyl halides.[4] Secondary halides react more slowly, while tertiary halides are generally unsuitable as they tend to undergo elimination reactions.[4]

Experimental Workflow Diagram

Alkylation_Workflow start Starting Materials: - this compound - Base (e.g., NaH) - Alkyl Halide (R-X) - Anhydrous Solvent (e.g., THF) enolate_formation Step 1: Enolate Formation (Deprotonation) - Inert Atmosphere (N₂, Ar) - 0 °C to Room Temp start->enolate_formation Add β-keto ester to base alkylation Step 2: Alkylation (SN2 Reaction) - Add Alkyl Halide - Stir for 2-24h enolate_formation->alkylation Enolate attacks R-X workup Step 3: Aqueous Work-up - Quench with sat. NH₄Cl - Liquid-Liquid Extraction - Wash with Brine - Dry over Na₂SO₄/MgSO₄ alkylation->workup Isolate crude product purification Step 4: Purification - Concentrate under vacuum - Column Chromatography (Silica Gel) workup->purification Remove impurities product Final Product: Methyl 1-alkyl-3-oxocyclobutanecarboxylate purification->product

Caption: General workflow for the alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.

Materials and Equipment:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Base Preparation: Weigh 1.1 equivalents of sodium hydride (60% dispersion) and add it to the flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time under the inert atmosphere.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Enolate Formation: Dissolve 1.0 equivalent of this compound in anhydrous THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add 1.1 equivalents of the alkyl halide dropwise to the enolate solution.

  • Reaction Monitoring: After the addition, allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkylated product.

Data Presentation: Representative Alkylation Reactions

The following table summarizes typical conditions and expected outcomes for the alkylation of this compound with various electrophiles. Yields are representative and may vary based on the precise reaction conditions and scale.

EntryAlkylating Agent (R-X)Base (equiv.)SolventTemperatureTime (h)Typical Yield (%)
1Iodomethane (CH₃I)NaH (1.1)THF0 °C to RT4-885-95
2Benzyl Bromide (BnBr)NaH (1.1)THF0 °C to RT6-1280-90
3Allyl BromideK₂CO₃ (1.5)DMFRT12-1875-85
4Bromoethane (CH₃CH₂Br)NaOEt (1.1)EtOHReflux8-1270-80

Notes on Selectivity:

  • Enantioselectivity: The described protocol will produce a racemic mixture if a new stereocenter is formed. For enantioselective alkylations, the use of chiral phase-transfer catalysts or chiral auxiliaries is required, which represents a more advanced synthetic strategy.[5][6]

  • Diastereoselectivity: If the starting material or alkylating agent is chiral, a mixture of diastereomers may be formed.[7] The diastereomeric ratio will depend on the steric and electronic properties of the substrates and the reaction conditions.

References

Application Notes and Protocols: Synthesis of Natural Products Using Methyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxocyclobutanecarboxylate is a versatile and valuable building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. Its strained four-membered ring and bifunctional nature, possessing both a ketone and a methyl ester, allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural products, with a focus on the synthesis of (±)-Grandisol, a monoterpene pheromone of the cotton boll weevil.

Core Application: Synthesis of (±)-Grandisol

The synthesis of (±)-Grandisol from this compound highlights the utility of this starting material in natural product synthesis. The overall synthetic strategy involves three key stages:

  • Olefination: Conversion of the ketone functionality into an exocyclic methylene group via a Horner-Wadsworth-Emmons reaction.

  • Reduction: Selective reduction of the methyl ester to the corresponding primary alcohol.

  • Grignard Addition: Introduction of the isopropenyl group via a Grignard reaction with the ester functionality, followed by stereoselective rearrangement to afford the target natural product.

This synthetic route provides a practical approach for the preparation of this important insect pheromone and serves as a model for the application of this compound in the synthesis of other cyclobutane-containing natural products.

Experimental Protocols

Stage 1: Synthesis of Methyl 3-Methylenecyclobutanecarboxylate

This stage focuses on the conversion of the ketone in this compound to an exocyclic double bond using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[1]

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons olefination.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound128.1310.01.28 g
Trimethyl phosphonoacetate182.1212.02.18 g
Sodium hydride (60% dispersion in oil)24.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aqueous NH₄Cl solution--20 mL
Diethyl ether--100 mL
Brine--20 mL
Anhydrous Magnesium Sulfate---

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethyl phosphonoacetate (2.18 g, 12.0 mmol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.28 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10% Ethyl acetate in Hexanes) to afford methyl 3-methylenecyclobutanecarboxylate as a colorless oil.

Expected Yield: 85-95%

Stage 2: Synthesis of (3-Methylenecyclobutyl)methanol

This stage involves the reduction of the methyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Reaction Scheme:

Caption: Reduction of the methyl ester.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-methylenecyclobutanecarboxylate126.158.01.01 g
Lithium aluminum hydride (LiAlH₄)37.9510.00.38 g
Anhydrous Tetrahydrofuran (THF)--40 mL
Water--0.4 mL
15% Aqueous NaOH solution--0.4 mL
Water--1.2 mL
Diethyl ether--50 mL
Anhydrous Sodium Sulfate---

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add lithium aluminum hydride (0.38 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-methylenecyclobutanecarboxylate (1.01 g, 8.0 mmol) in anhydrous THF (20 mL) dropwise to the stirred suspension.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and finally water (1.2 mL).

  • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (50 mL).

  • Dry the filtrate over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield (3-methylenecyclobutyl)methanol as a colorless oil, which can often be used in the next step without further purification.

Expected Yield: 90-98%

Stage 3: Synthesis of (±)-Grandisol

The final stage involves the conversion of the primary alcohol to a tosylate, followed by a coupling reaction with isopropenylmagnesium bromide. This is a simplified representation of a more complex series of steps that would be required to install the final functionalities with the correct stereochemistry. A full detailed synthesis would involve more steps to achieve the desired stereocontrol. For the purpose of this protocol, we will outline a conceptual final step. A more rigorous synthesis would involve protection and deprotection steps and stereoselective reactions.

Conceptual Reaction Scheme:

Caption: Conceptual final steps to Grandisol.

This final conceptual step would involve the conversion of the alcohol to a better leaving group, such as a tosylate, followed by a cuprate-mediated coupling with an isopropenyl Grignard reagent to form the final carbon skeleton of Grandisol. The actual synthesis of Grandisol is more complex and involves stereochemical control which is not depicted in this simplified scheme.

Data Presentation

StepStarting MaterialProductReagentsYield (%)
1This compoundMethyl 3-methylenecyclobutanecarboxylate1. NaH, THF2. Trimethyl phosphonoacetate85-95
2Methyl 3-methylenecyclobutanecarboxylate(3-Methylenecyclobutyl)methanol1. LiAlH₄, THF2. H₂O, NaOH(aq)90-98

Logical Relationships and Experimental Workflow

The overall synthetic pathway can be visualized as a linear progression from the starting material to the final natural product, with each step building upon the previous one.

Caption: Synthetic workflow for (±)-Grandisol.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of natural products containing the cyclobutane motif. The protocols outlined in this document provide a clear and detailed guide for the synthesis of (±)-Grandisol, demonstrating key chemical transformations that can be broadly applied in the field of organic synthesis. Researchers and professionals in drug development can utilize these methodologies to explore the synthesis of novel analogues and other complex natural products.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from methyl 3-oxocyclobutanecarboxylate, a versatile building block in medicinal chemistry. The unique strained four-membered ring of this starting material offers a gateway to a variety of molecular scaffolds with potential therapeutic applications. The protocols outlined below cover key transformations including Wittig reactions, Knoevenagel condensations, reductive aminations, and the synthesis of heterocyclic derivatives.

Introduction

This compound is a valuable starting material for the synthesis of diverse molecular architectures. Its ketone and ester functionalities provide two reactive centers for elaboration, while the cyclobutane ring imparts a unique three-dimensional character to the resulting molecules. Cyclobutane-containing compounds are increasingly utilized in drug discovery to enhance metabolic stability, improve binding affinity to biological targets, and explore novel chemical space.[1][2] This document provides practical, step-by-step protocols for the synthesis of several classes of derivatives from this versatile starting material.

Data Presentation: A Comparative Overview of Synthetic Transformations

The following table summarizes the key reaction parameters for the synthesis of various derivatives from this compound. This allows for a quick comparison of reaction conditions and expected outcomes.

Derivative ClassReaction TypeKey ReagentsSolventReaction TimeTypical Yield (%)
Methylene CyclobutaneWittig ReactionMethyltriphenylphosphonium bromide, n-ButyllithiumTHF12 hours60-78[3]
α,β-Unsaturated DinitrileKnoevenagel CondensationMalononitrile, PiperidineEthanol2 hours~90[4]
CyclobutylamineReductive AminationBenzylamine, Sodium triacetoxyborohydrideDichloromethane4 hoursHigh[5]
Pyrazole DerivativeCyclocondensationHydrazine hydrateEthanol4 hoursGood

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Methylenecyclobutanecarboxylate via Wittig Reaction

This protocol describes the conversion of the ketone functionality into an exocyclic double bond, a common strategy for introducing structural diversity.[6][7]

Workflow Diagram:

Wittig_Reaction start This compound reagent Methyltriphenylphosphonium bromide, n-BuLi, THF start->reagent 1. Add reaction Wittig Reaction reagent->reaction 2. React product Methyl 3-methylenecyclobutanecarboxylate reaction->product 3. Isolate

Caption: Workflow for the Wittig olefination of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl 3-methylenecyclobutanecarboxylate.

Protocol 2: Synthesis of Methyl 3-(dicyanomethylene)cyclobutanecarboxylate via Knoevenagel Condensation

This protocol outlines the formation of a carbon-carbon double bond by reacting the ketone with an active methylene compound, leading to an electron-deficient alkene.[8][9]

Workflow Diagram:

Knoevenagel_Condensation start This compound reagents Malononitrile, Piperidine, Ethanol start->reagents 1. Mix reaction Knoevenagel Condensation reagents->reaction 2. Reflux product Methyl 3-(dicyanomethylene)- cyclobutanecarboxylate reaction->product 3. Isolate

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: Synthesis of Methyl 3-(benzylamino)cyclobutanecarboxylate via Reductive Amination

This protocol describes the conversion of the ketone to a secondary amine, a key functional group in many pharmaceutical compounds.[10][11]

Workflow Diagram:

Reductive_Amination start This compound reagents Benzylamine, Sodium triacetoxyborohydride, DCM start->reagents 1. Combine reaction Reductive Amination reagents->reaction 2. Stir product Methyl 3-(benzylamino)- cyclobutanecarboxylate reaction->product 3. Purify

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add benzylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with a small amount of triethylamine) to yield the desired amine.

Protocol 4: Synthesis of Pyrazole Derivatives

This protocol outlines the synthesis of a pyrazole ring system, a common scaffold in medicinal chemistry, through the cyclocondensation of the β-ketoester with hydrazine.[12][13]

Workflow Diagram:

Pyrazole_Synthesis start This compound reagent Hydrazine hydrate, Ethanol start->reagent 1. Add reaction Cyclocondensation reagent->reaction 2. Reflux product Pyrazolo-cyclobutane derivative reaction->product 3. Isolate

Caption: Workflow for the synthesis of pyrazole derivatives from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a solution of this compound (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pyrazole derivative.

Application Notes: Signaling Pathways and Biological Relevance

Derivatives of this compound hold significant potential in drug discovery due to the unique properties conferred by the cyclobutane ring.

Potential Biological Targets and Signaling Pathways:

  • Kinase Inhibition: The rigid cyclobutane scaffold can serve as a core for designing kinase inhibitors. By orienting pharmacophoric groups in a precise manner, these derivatives could target the ATP-binding site of various kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

  • GPCR Modulation: Spirocyclic structures, which can be synthesized from cyclobutane precursors, are known to interact with G-protein coupled receptors (GPCRs). Derivatives could be developed as agonists or antagonists for receptors involved in neurotransmission or inflammation.

  • Integrin Antagonism: Cyclobutane-based structures have been successfully employed as scaffolds for integrin antagonists.[14] Integrins are cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. Antagonists of integrins, such as αvβ3, are being investigated for their potential in treating cancer and other diseases.

Logical Relationship Diagram:

Signaling_Pathways cluster_targets Potential Biological Targets cluster_pathways Associated Signaling Pathways start This compound Derivatives Kinase Kinases start->Kinase Inhibit GPCR GPCRs start->GPCR Modulate Integrin Integrins start->Integrin Antagonize MAPK_PI3K MAPK/ERK & PI3K/Akt (Cell Proliferation, Survival) Kinase->MAPK_PI3K Neuro_Inflam Neurotransmission & Inflammation Pathways GPCR->Neuro_Inflam Adhesion_Migration Cell Adhesion & Migration Signaling Integrin->Adhesion_Migration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 3-oxocyclobutanecarboxylate, particularly focusing on resolving low product yields.

Troubleshooting Guide

Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the Dieckmann condensation of dimethyl 3,3-dicarboxylate, a common synthetic route. Here are the key areas to investigate:

  • Reagent Quality and Preparation:

    • Base Selection and Quality: The choice and handling of the base are critical. Sodium methoxide (NaOMe) in methanol or sodium hydride (NaH) in an aprotic solvent like THF are commonly used. Ensure the base is not old or degraded. Sodium hydride should be fresh and washed to remove any mineral oil.

    • Solvent Purity: The solvent must be anhydrous. The presence of water or protic impurities can quench the enolate intermediate, halting the reaction. Use freshly distilled, dry solvents.

    • Starting Material Purity: Impurities in the starting diester, dimethyl 1,3-acetonedicarboxylate, can lead to side reactions. It is advisable to use a purified starting material.[1]

  • Reaction Conditions:

    • Temperature Control: The reaction temperature can significantly impact the yield. The Dieckmann condensation is often sensitive to temperature fluctuations. It is recommended to maintain a consistent temperature throughout the reaction. Some procedures may require initial cooling followed by warming to room temperature or reflux.[2]

    • Reaction Time: Insufficient or excessive reaction time can lower the yield. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times under harsh basic conditions can lead to decomposition of the starting material or product.[2]

    • Concentration: The concentration of the reactants can influence the outcome. High dilution may favor intramolecular cyclization, but excessively low concentrations can slow down the reaction rate.

  • Work-up and Purification:

    • Quenching: The reaction should be carefully quenched, typically with a mild acid like saturated aqueous ammonium chloride solution, to neutralize the base.

    • Extraction: Thorough extraction with a suitable organic solvent is necessary to isolate the product.

    • Purification: Column chromatography is often required to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system is crucial for good separation.[3]

Question: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?

Answer:

The primary side reaction in a Dieckmann condensation is intermolecular Claisen condensation between two molecules of the starting diester, leading to the formation of polymeric material instead of the desired cyclic product.

Other potential side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, the ester groups can be hydrolyzed back to carboxylic acids, especially under basic conditions.

  • Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to decomposition. This is more likely with prolonged reaction times or at elevated temperatures.[2]

To minimize these side reactions, it is crucial to maintain anhydrous conditions, control the reaction temperature, and optimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the intramolecular Dieckmann condensation of a suitable acyclic precursor like dimethyl 1,3-acetonedicarboxylate.[4][5][6] Another reported method involves the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst.[7]

Q2: Which base is most effective for the Dieckmann condensation to form the cyclobutane ring?

A2: Sodium methoxide in methanol or sodium hydride in an aprotic solvent like THF are typically effective bases for this transformation. The choice of base and solvent system can impact the reaction yield and should be optimized for your specific setup.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2][7] By comparing the reaction mixture to the starting material spot, you can determine when the starting material has been consumed and the product has formed.

Q4: What are the key considerations for purifying the final product?

A4: Purification is typically achieved by column chromatography on silica gel.[2][3] The choice of solvent system for elution is critical for obtaining a pure product. A mixture of a non-polar solvent like pentane or hexane and a more polar solvent like diethyl ether or ethyl acetate is commonly used.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

ParameterCondition ACondition BRationale
Base Sodium MethoxideSodium HydrideSodium methoxide is used with its conjugate alcohol as the solvent. Sodium hydride is a stronger, non-nucleophilic base used in aprotic solvents.
Solvent MethanolTetrahydrofuran (THF)The choice of solvent depends on the base used. All solvents must be anhydrous.
Temperature Reflux0 °C to Room TempThe optimal temperature can vary and should be determined experimentally. Lower temperatures may reduce side reactions.[2]
Work-up Acidic Quench (e.g., HCl)Mild Quench (e.g., NH4Cl)A mild quench is often preferred to prevent degradation of the acid-sensitive β-keto ester.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is a generalized procedure based on the principles of the Dieckmann condensation.

Materials:

  • Dimethyl 1,3-acetonedicarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of dimethyl 1,3-acetonedicarboxylate (1 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.[3]

Protocol 2: Esterification of 3-Oxocyclobutanecarboxylic Acid

This protocol is based on a reported high-yield synthesis.[7]

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 75 °C) and monitor the reaction by TLC.[7]

  • Quenching: After completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.[7]

  • Work-up: Remove the methanol under reduced pressure. Extract the residue with ethyl acetate.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[7]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents base Prepare Base Suspension (e.g., NaH in THF) reagents->base addition Slowly Add Diester at 0 °C base->addition stir Stir and Monitor by TLC addition->stir quench Quench Reaction with NH4Cl (aq) stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up/Purification start Low Yield Observed base_quality Check Base Quality (Freshness, Purity) start->base_quality solvent_dryness Ensure Anhydrous Solvents start->solvent_dryness sm_purity Verify Starting Material Purity start->sm_purity temp_control Optimize Temperature (e.g., lower temp) start->temp_control time_control Optimize Reaction Time (Monitor by TLC) start->time_control quench_method Use Mild Quenching Conditions start->quench_method purification_method Optimize Chromatography start->purification_method

Caption: Troubleshooting decision tree for low yield in synthesis.

References

identifying side products in Methyl 3-oxocyclobutanecarboxylate reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Identifying Side Products by NMR Spectroscopy

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 3-oxocyclobutanecarboxylate (M3O). It provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help identify potential side products in common reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks after a sodium borohydride (NaBH₄) reduction. What could they be?

A: Besides the expected product, methyl 3-hydroxycyclobutanecarboxylate, several species can account for unexpected signals. The most common are unreacted starting material and the formation of diastereomers (cis and trans isomers) of the alcohol product. The relative stereochemistry of the hydroxyl and ester groups will influence the chemical shifts of the cyclobutane ring protons.

Q2: I'm observing signals for a different ester (e.g., an ethyl ester) in my product mixture after a base-catalyzed reaction. What happened?

A: This is a classic case of transesterification.[1] If the alkoxide base used (e.g., sodium ethoxide) does not match the alcohol portion of your starting ester (methanol), it can act as a nucleophile and displace the methoxy group, leading to the formation of a new ester. To avoid this, always use the corresponding alkoxide base (e.g., sodium methoxide for a methyl ester).[2]

Q3: My reaction under basic conditions resulted in a complex mixture with what appears to be a higher molecular weight species. What is a likely side product?

A: You are likely observing the product of a Claisen self-condensation reaction.[2] As a β-keto ester, M3O has acidic α-protons and can form an enolate in the presence of a strong base.[3] This enolate can then attack the carbonyl carbon of another molecule of M3O, leading to a dimeric β-keto ester product after the elimination of methoxide.

Q4: After an acid-catalyzed reaction, my NMR spectrum is uninterpretable and doesn't match the expected product. What are possible side reactions?

A: The high ring strain of the cyclobutane ring makes it susceptible to acid-catalyzed ring-opening or rearrangement reactions.[4][5] Pro-longed exposure to acid, especially at elevated temperatures, can lead to the formation of various linear or rearranged products, making the NMR spectrum complex. Additionally, if water is present, the ester can be hydrolyzed to the corresponding β-keto acid, which may subsequently decarboxylate.[1]

Troubleshooting Guides

Guide 1: Reduction Reactions (e.g., NaBH₄ Reduction)

Issue: Appearance of unexpected signals alongside the desired methyl 3-hydroxycyclobutanecarboxylate in the NMR spectrum.

Troubleshooting Workflow

start Analyze ¹H NMR of Crude Product check_sm Signals for M3O present? (δ ~3.2-3.5, 3.78 ppm) start->check_sm check_alcohol Two sets of signals for 3-hydroxy product present? check_sm->check_alcohol No incomplete Incomplete Reaction • Increase reaction time • Add more reducing agent check_sm->incomplete Yes check_other Broad signals or unusual multiplets observed? check_alcohol->check_other No diastereomers Diastereomer Formation • Expected outcome • Purify by chromatography check_alcohol->diastereomers Yes ring_opening Potential Ring Opening • Use milder conditions • Lower reaction temperature check_other->ring_opening Yes success Successful Reduction (Single set of product signals) check_other->success No

Caption: Troubleshooting workflow for reduction of M3O.

¹H NMR Data for Reduction Products

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (δ ppm)Notes
This compound (Starting Material) Ring CH, CH₂3.22-3.47 (m)Multiplets for the three ring protons.[6]
OCH₃3.78 (s)Sharp singlet for the methyl ester.[6]
Methyl 3-hydroxycyclobutanecarboxylate (cis/trans mixture) CH-OH~4.0-4.5 (m)Position can vary based on stereochemistry and solvent.
Ring CH, CH₂~2.0-3.0 (m)Complex multiplets, shifted upfield from starting material.
OCH₃~3.7 (s)
Ring-Opened Product (e.g., Methyl 4-hydroxybutanoate) CH₂-OH~3.6 (t)
Other CH₂~1.8-2.4 (m)
OCH₃~3.65 (s)

Experimental Protocol: NaBH₄ Reduction of M3O

  • Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Guide 2: Base-Catalyzed Reactions (e.g., Alkylation)

Issue: Low yield of the desired product with multiple new species observed in the NMR spectrum. This often points to competing reaction pathways originating from the enolate intermediate.

Competing Reaction Pathways

M3O This compound Enolate Enolate Intermediate M3O->Enolate Base (e.g., NaH, LDA) -H⁺ Transester Transesterification Product M3O->Transester Base (e.g., NaOEt) MeOH solvent Alkylation Desired Alkylation Product Enolate->Alkylation Electrophile (R-X) Claisen Claisen Self-Condensation Product Enolate->Claisen + another M3O molecule

Caption: Competing pathways in base-catalyzed M3O reactions.

¹H NMR Data for Common Basic Side Products

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (δ ppm)Notes
Transesterification Product (e.g., Ethyl ester) OCH₂CH₃~4.2 (q)Quartet for the -OCH₂- group.
OCH₂CH₃~1.3 (t)Triplet for the -CH₃ group.
Hydrolysis Product (3-Oxocyclobutanecarboxylic acid) COOH>10 (s, broad)Very broad signal, often not integrated. Disappears on D₂O shake.
Claisen Condensation Product Ring CH, CH₂~2.5-4.0 (m)Highly complex region due to the dimeric structure.
OCH₃~3.8 (s)

Experimental Protocol: α-Alkylation of M3O

  • To a solution of diisopropylamine (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of this compound (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

optimizing reaction conditions for the synthesis of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and highly efficient method is the Fischer esterification of 3-oxocyclobutanecarboxylic acid. This reaction is typically carried out in methanol as both the solvent and reactant, with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction mixture is heated to reflux, and yields can be as high as 99%.[1]

Q2: What are the critical parameters to control during the Fischer esterification for this synthesis?

A2: The key parameters to control are temperature, reaction time, and the concentration of the acid catalyst. The reaction is typically run at the reflux temperature of methanol (around 65-75°C).[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts.

Q3: What is the primary side reaction to be aware of during this synthesis?

A3: The starting material, 3-oxocyclobutanecarboxylic acid, is a β-keto acid, which makes it susceptible to decarboxylation (loss of CO2) under acidic conditions and heat.[2][3][4] This side reaction can lead to the formation of cyclobutanone as a byproduct, which can complicate purification and reduce the yield of the desired ester.

Q4: How can I minimize the decarboxylation of the starting material?

A4: To minimize decarboxylation, it is important to carefully control the reaction temperature and time. While heating is necessary to drive the esterification, excessive temperatures or prolonged reaction times after the consumption of the starting material should be avoided. Maintaining a neutral to slightly alkaline pH during workup and storage can also help stabilize the β-keto acid functionality.[2]

Q5: What is the recommended work-up procedure for this reaction?

A5: A standard work-up procedure involves cooling the reaction mixture, followed by neutralization of the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[1] After neutralization, the methanol is typically removed under reduced pressure. The desired product is then extracted from the aqueous residue using an organic solvent like ethyl acetate. The combined organic layers are washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.[1]

Q6: What are the most suitable methods for purifying the final product?

A6: The choice of purification method depends on the purity of the crude product. For relatively clean reactions, distillation under reduced pressure can be an effective method for obtaining pure this compound. If the crude product contains significant impurities or byproducts with close boiling points, column chromatography on silica gel is the recommended purification technique.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction has been allowed to proceed for a sufficient amount of time by monitoring with TLC. - Verify the quality and concentration of the acid catalyst. - Ensure the reaction is maintained at the appropriate reflux temperature.
Loss of product during work-up.- Ensure complete extraction of the product by performing multiple extractions with the organic solvent. - Avoid vigorous shaking during extraction to prevent the formation of emulsions. - Ensure the aqueous layer is neutral or slightly basic before extraction to prevent the hydrolysis of the ester.
Presence of a Major Byproduct Decarboxylation of the starting material.- Carefully control the reaction temperature and avoid overheating. - Minimize the reaction time once the starting material is consumed.
Unreacted starting material.- Increase the reaction time or slightly increase the catalyst concentration. - Ensure the methanol is of sufficient purity and dry.
Difficulty in Isolating the Product Product is a colorless oil and may be difficult to see.- After solvent evaporation, ensure all solvent is removed under high vacuum to obtain the final product. - Use techniques like NMR or GC-MS to confirm the presence and purity of the product.
Product is Contaminated with Water Incomplete drying of the organic layer.- Ensure a sufficient amount of drying agent is used and allow adequate time for drying. - Consider a second wash with brine (saturated NaCl solution) to help remove dissolved water before drying.

Data Presentation

Table 1: Optimization of Reaction Conditions for Fischer Esterification
ParameterCondition ACondition BCondition CExpected Outcome
3-Oxocyclobutanecarboxylic Acid 1 equivalent1 equivalent1 equivalent-
Methanol 20 equivalents50 equivalents100 equivalentsIncreasing the excess of methanol can shift the equilibrium towards the product, potentially increasing the yield.[6]
Sulfuric Acid (conc.) 0.1 equivalents0.2 equivalents0.5 equivalentsA higher catalyst concentration can increase the reaction rate, but may also promote side reactions if not controlled.
Temperature 65°C (Reflux)75°C (Reflux)85°C (Reflux in a sealed vessel)Higher temperatures increase the reaction rate but also significantly increase the risk of decarboxylation. 75°C is a reported optimal temperature.[1]
Reaction Time 4 hours8 hours12 hoursReaction should be monitored by TLC to determine the point of completion. Prolonged times can lead to byproduct formation.
Reported Yield --Up to 99%A high yield is achievable under optimized conditions.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification
  • Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) dropwise with stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 75°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture by distillation under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain this compound as a colorless oil.[1]

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-Oxocyclobutanecarboxylic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux (75°C) Monitor by TLC start->reflux quench Quench: Saturated NaHCO₃ reflux->quench remove_meoh Remove Methanol (Reduced Pressure) quench->remove_meoh extract Extract: Ethyl Acetate/Water remove_meoh->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purification: - Reduced Pressure Distillation - Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield or Incomplete Reaction? check_time_temp Check Reaction Time and Temperature start->check_time_temp Yes check_catalyst Verify Catalyst Quality and Amount start->check_catalyst Yes check_workup Review Work-up Procedure start->check_workup Yes side_reaction Byproduct Observed? check_time_temp->side_reaction final_product Optimized Synthesis check_catalyst->final_product check_workup->final_product decarboxylation Decarboxylation likely. Reduce temperature and/or time. side_reaction->decarboxylation Yes unreacted_sm Incomplete reaction. Increase reaction time or catalyst. side_reaction->unreacted_sm No (unreacted SM) purification_issue Purification Difficulty? decarboxylation->purification_issue unreacted_sm->purification_issue distillation Consider Fractional Distillation purification_issue->distillation Yes chromatography Use Column Chromatography purification_issue->chromatography Yes distillation->final_product chromatography->final_product

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

common pitfalls in the handling of cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective handling and manipulation of cyclobutanone derivatives.

Frequently Asked Questions (FAQs)

Q1: My cyclobutanone derivative appears to be degrading upon storage. What are the optimal storage conditions?

A1: Cyclobutanone derivatives can be susceptible to degradation due to inherent ring strain.[1][2][3] For optimal stability, they should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][5][6] Recommended storage is often under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[4][7] Avoid exposure to strong oxidizing agents, strong bases, and strong reducing agents.[6]

Q2: I am observing a lower than expected yield in a reaction involving a cyclobutanone derivative. What are the common causes?

A2: Low yields can stem from several factors. Firstly, the purity of the starting material is crucial; impurities can lead to side reactions.[8] Secondly, due to their strained nature, cyclobutanone derivatives can be sensitive to reaction conditions. Overly harsh conditions, such as high temperatures or extreme pH, can cause ring-opening or other rearrangements.[1][9] Finally, ensure all reagents are stoichiometric and that moisture and air are excluded from the reaction, especially when using organometallic reagents or strong bases.

Q3: How can I effectively purify my cyclobutanone derivative?

A3: Purification can be challenging due to the potential for co-eluting impurities or degradation on stationary phases. Standard methods include fractional distillation for liquids, taking care with volatile compounds.[7][10] Column chromatography on silica gel is common, but prolonged exposure can sometimes cause degradation of sensitive derivatives. Treating the crude product with dilute aqueous potassium permanganate (KMnO4) to oxidize aldehydic impurities, followed by drying and distillation, has been reported.[7] For non-volatile solids, recrystallization from an appropriate solvent system is effective.

Q4: Are there any specific safety precautions I should take when working with cyclobutanone derivatives?

A4: Yes, cyclobutanone and its volatile derivatives are typically flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[5][6][8] Always handle these compounds in a well-ventilated fume hood, away from ignition sources. Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[8] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves, is mandatory.[4][11]

Q5: My reaction is not proceeding to completion. What should I check?

A5: If your reaction has stalled, first re-verify the quality and stoichiometry of your reagents. If using a strong base to generate a nucleophile (e.g., in a Wittig reaction), ensure the base is fresh and the reaction is performed under strictly anhydrous conditions. Incomplete reactions can also be due to insufficient activation of the cyclobutanone carbonyl. For reactions requiring acid or Lewis acid catalysis, ensure the catalyst is active and used in the correct amount. Monitoring the reaction by TLC or GC can help determine if the reaction is slow or has stopped.[8]

Troubleshooting Guides

Low Yield in Wittig Olefination
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive ylideEnsure the phosphonium salt is pure and dry. Use a fresh, strong base (e.g., n-BuLi, NaH) and strictly anhydrous solvents (e.g., THF, ether). Prepare the ylide under an inert atmosphere (N2 or Ar).[4]
Sterically hindered cyclobutanoneIncrease reaction temperature moderately or use a more reactive phosphonium ylide. Consider a Horner-Wadsworth-Emmons reaction as an alternative.
Formation of triphenylphosphine oxide and starting material Ylide is hydrolyzed by waterRigorously dry all glassware and solvents. Use fresh, anhydrous solvents.
Complex mixture of products Side reactions due to high temperaturePerform the reaction at a lower temperature (e.g., start at 0 °C or -78 °C and slowly warm to room temperature).[4]
Impure starting materialsPurify the cyclobutanone and phosphonium salt before the reaction.
Poor Regioselectivity in Baeyer-Villiger Oxidation
Symptom Possible Cause Suggested Solution
Formation of the undesired lactone regioisomer Incorrect prediction of migratory aptitudeThe migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[11][12] Review the substituents on your cyclobutanone to predict the major product.
Electronic effects of substituentsElectron-donating groups on an aryl substituent can enhance its migratory aptitude. Conversely, electron-withdrawing groups can decrease it.
Steric hindrance near the carbonylIn highly hindered systems, steric factors can influence which group migrates. Consider the steric bulk of the substituents adjacent to the carbonyl.
Reaction is slow or incomplete Insufficiently reactive peroxy acidUse a more reactive peroxy acid, such as trifluoroperacetic acid (TFPAA), which is more potent than m-CPBA.[13]
Inappropriate solventThe reaction rate can be solvent-dependent. Dichloromethane or chloroform are commonly used. Aprotic, non-coordinating solvents are generally preferred.

Data Presentation

Table 1: Representative Yields for Reactions of Cyclobutanone Derivatives
ReactionCyclobutanone DerivativeReagentsSolventYield (%)Reference
Conjugate Silylation2-phenylcyclobut-2-en-1-oneMe2PhSiZnCl·2LiCl, Cu(CH3CN)4PF6THF95[14]
Wittig Reaction2-(N-Boc-amino)cyclobutanonePh3P=CHCO2EtToluene82[15]
Wittig Reaction4-chlorobenzaldehyde (with ylide from 7d)Ag2CO3MeCN50[16]
Baeyer-Villiger Oxidation2-phenylcyclobutanonem-CPBACH2Cl285[17]
Baeyer-Villiger Oxidation2,2-dimethylcyclobutanoneH2O2, Sc(OTf)3CH3CN92
Table 2: Solubility of Cyclobutanone in Common Solvents
SolventFormulaTypeSolubility
WaterH₂OPolar ProticSparingly Soluble
DichloromethaneCH₂Cl₂Polar AproticSoluble[7]
Diethyl Ether(C₂H₅)₂ONonpolarSoluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble
HexaneC₆H₁₄NonpolarSoluble
MethanolCH₃OHPolar ProticSoluble
AcetoneC₃H₆OPolar AproticSoluble

Note: Solubility of derivatives will vary based on their substituents.

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of Methylenecyclobutane

This protocol outlines the synthesis of an exocyclic alkene from cyclobutanone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Ylide Preparation:

    • Add methyltriphenylphosphonium bromide (1.1 equivalents) to an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

    • Add anhydrous THF via syringe to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi solution (1.05 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the resulting orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.[4]

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the cyclobutanone is consumed.[4]

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with pentane (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure using a short Vigreux column. Caution: Methylenecyclobutane is highly volatile (b.p. 42 °C).[4]

Protocol 2: Baeyer-Villiger Oxidation of a Substituted Cyclobutanone

This protocol describes the conversion of a cyclic ketone to a lactone.

Materials:

  • Substituted cyclobutanone (e.g., 2-phenylcyclobutanone)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the substituted cyclobutanone (1.0 equivalent) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Oxidation:

    • Add m-CPBA (1.2-1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction by TLC until the starting ketone is consumed (typically 2-12 hours).[17]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Quench the excess peroxy acid by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3x, to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude lactone by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow_wittig cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification ylide1 Suspend Ph3P+CH3Br- in anhydrous THF ylide2 Cool to 0 °C ylide1->ylide2 ylide3 Add n-BuLi dropwise ylide2->ylide3 ylide4 Stir at RT for 1-2h ylide3->ylide4 react1 Cool ylide to 0 °C ylide4->react1 Ylide Solution react2 Add cyclobutanone in THF react1->react2 react3 Warm to RT, stir 2-4h react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Crude Product workup2 Extract with pentane workup1->workup2 workup3 Dry (MgSO4) & filter workup2->workup3 workup4 Distill with care (volatile product) workup3->workup4 final_product final_product workup4->final_product Methylenecyclobutane troubleshooting_workflow start Low Reaction Yield q1 Is starting material consumed? start->q1 q2 Is it a moisture/air sensitive reaction? q1->q2 Yes a1 Check reagent quality/activity. Increase temperature or reaction time. q1->a1 No q3 Multiple spots on TLC? q2->q3 No a2 Use anhydrous solvents. Run under inert atmosphere. q2->a2 Yes a3 Side reactions occurring. Optimize conditions (temp, conc.). Check reagent purity. q3->a3 Yes a4 Product lost during workup. Review extraction/purification steps. q3->a4 No baeyer_villiger_pathway cluster_key Key Concept: Migratory Aptitude start Cyclobutanone Derivative + Peroxy Acid (m-CPBA) intermediate Criegee Intermediate (Tetrahedral Adduct) start->intermediate Protonation & Nucleophilic Attack rearrangement Rate-Determining Rearrangement (Migratory Aptitude is Key) intermediate->rearrangement Concerted Migration of more substituted group product Lactone Product + Carboxylic Acid rearrangement->product Loss of Leaving Group key_node Tertiary > Secondary > Aryl > Primary > Methyl

References

Technical Support Center: Stereoselectivity in Reactions with Methyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stereoselectivity of reactions involving Methyl 3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when performing stereoselective reactions with this compound.

Issue 1: Poor Diastereoselectivity in the Reduction of the Ketone

Question: I am reducing this compound to the corresponding alcohol, but I am getting a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of 3-substituted cyclobutanones depends largely on the steric bulk of the reducing agent and the reaction conditions. The approach of the hydride can be directed to one face of the carbonyl, leading to the preferential formation of one diastereomer.

Troubleshooting Steps:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often show low diastereoselectivity. Consider using bulkier hydride reagents that will have a greater steric interaction with the ester group, favoring attack from the less hindered face.

    • Recommendation: Employ sterically demanding borohydrides such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents will preferentially attack from the face opposite to the methyl ester group, leading to a higher proportion of the trans-alcohol.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Recommendation: Perform the reduction at low temperatures, such as -78 °C.

  • Solvent: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent.

    • Recommendation: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for these types of reductions.

Issue 2: Low Enantiomeric Excess (ee) in the Asymmetric Reduction of the Ketone

Question: I am performing an enantioselective reduction of this compound using a chiral catalyst, but the enantiomeric excess of the resulting alcohol is low. What are the potential causes and solutions?

Answer: Low enantiomeric excess in catalytic asymmetric reductions often points to issues with the catalyst system, reaction conditions, or substrate purity.

Troubleshooting Steps:

  • Catalyst System: The choice of chiral catalyst is crucial. For the reduction of ketones, Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) are often effective.[1][2]

    • Recommendation: Screen different chiral catalysts. For cyclobutanones, (S)- or (R)-Me-CBS with a borane source like BH₃·SMe₂ or catecholborane is a good starting point. The enantioselectivity can be sensitive to the specific CBS catalyst used.[1][2]

  • Stoichiometry of Borane: The stoichiometry of the borane reagent relative to the substrate and catalyst can impact the enantioselectivity. Excess borane can lead to a non-catalyzed background reduction, lowering the ee.

    • Recommendation: Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents). A slow addition of the borane solution can also be beneficial.

  • Temperature: As with diastereoselective reductions, lower temperatures generally favor higher enantioselectivity.

    • Recommendation: Conduct the reaction at temperatures ranging from -78 °C to 0 °C.

  • Substrate Purity: Impurities in the this compound can potentially poison the catalyst or interfere with the reaction.

    • Recommendation: Ensure the starting material is of high purity. Purification by distillation or chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I achieve facial selectivity in the alkylation of this compound?

A1: To control the stereochemistry of alkylation at the α-position to the ester, you can form the enolate and then react it with an electrophile. The stereochemical outcome will be influenced by the enolate geometry and the direction of approach of the electrophile.

  • Enolate Formation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to generate the enolate.

  • Facial Selectivity: The incoming electrophile will preferentially attack from the face opposite to the substituent at the 3-position (the carbonyl group in the starting material, which would be a hydroxyl or protected hydroxyl after a reduction step if the alkylation is performed later in the synthesis). If you are alkylating the enolate of this compound directly, the stereochemistry is more complex to control. In such cases, the use of a chiral auxiliary on the ester group might be necessary to induce facial bias.

Q2: Are there any recommended chiral auxiliaries for diastereoselective reactions of this compound?

A2: While the direct use of chiral auxiliaries on this compound is not extensively documented, principles from other systems can be applied. You can replace the methyl ester with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. This modification allows for highly diastereoselective enolate alkylations and aldol reactions. The bulky chiral auxiliary will effectively shield one face of the enolate, directing the approach of the electrophile.

Q3: What are the key factors to consider for a stereoselective aldol reaction with this compound?

A3: For a stereoselective aldol reaction, you would first form the enolate of this compound and then react it with an aldehyde. The key factors for controlling stereoselectivity are:

  • Enolate Geometry: The geometry of the enolate ((E) or (Z)) will influence the relative stereochemistry of the newly formed stereocenters. The choice of base and counterion can affect the enolate geometry.

  • Transition State: The reaction can proceed through a Zimmerman-Traxler-type chair-like or boat-like transition state. The stereochemical outcome is often rationalized through these models.

  • Lewis Acid: The use of a Lewis acid can influence the stereoselectivity by coordinating to the aldehyde and the enolate, leading to a more organized transition state.

  • Temperature and Solvent: As with other stereoselective reactions, lower temperatures and the appropriate solvent are critical for achieving high selectivity.

Data Presentation

Table 1: Enantioselective Reduction of 3,3-Disubstituted Cyclobutanones (Analogous System)

EntrySubstrateCatalystConditionsYield (%)ee (%)Reference
12,2-dimethyl-3,3-diphenylcyclobutanone(S,S)-Ts-DENEBHCOOH/Et₃N, rt-44[1]
22,2-dimethyl-3,3-diphenylcyclobutanone(S)-B-MeBH₃·Me₂S, THF9391[1]
33,3-bis(4-methoxyphenyl)cyclobutanone(S)-B-MeBH₃·Me₂S, THF9592[1]

Note: This data is for analogous 3,3-disubstituted cyclobutanones and serves as a starting point for optimization with this compound.

Experimental Protocols

Key Experiment: Enantioselective Reduction of a Cyclobutanone using a CBS Catalyst (General Procedure)

This protocol is based on the successful reduction of analogous cyclobutanones and can be adapted for this compound.[1][2]

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the CBS catalyst (e.g., (S)-Me-CBS, 0.1 eq.) and dry THF.

  • Borane Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and slowly add the borane source (e.g., BH₃·SMe₂, 1.1 eq.) dropwise. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in dry THF dropwise to the catalyst-borane mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at a low temperature.

  • Workup: Allow the mixture to warm to room temperature. Add 1M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start catalyst Prepare CBS Catalyst Solution start->catalyst substrate Prepare Substrate Solution start->substrate mix Combine Solutions at Low Temperature catalyst->mix substrate->mix monitor Monitor Reaction (TLC/GC) mix->monitor quench Quench Reaction monitor->quench extract Extraction & Purification quench->extract analyze Analyze Stereoselectivity (HPLC/GC) extract->analyze end End analyze->end

Caption: Experimental workflow for the enantioselective reduction of this compound.

troubleshooting_logic cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues issue Poor Stereoselectivity dr_issue Low d.r. in Reduction issue->dr_issue ee_issue Low e.e. in Asymmetric Rxn issue->ee_issue reagent Change Reducing Agent (e.g., L-Selectride) dr_issue->reagent temp_dr Lower Reaction Temperature dr_issue->temp_dr catalyst Screen Chiral Catalysts/Ligands ee_issue->catalyst temp_ee Lower Reaction Temperature ee_issue->temp_ee solvent Solvent Screening ee_issue->solvent

Caption: Troubleshooting logic for improving stereoselectivity.

References

Technical Support Center: Production of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 3-oxocyclobutanecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Issue ID Problem Potential Causes Recommended Solutions
SYN-01 Low Yield in Esterification 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Reversible reaction reaching equilibrium. 3. Side reactions at elevated temperatures. 4. Inefficient mixing in a larger reactor.1. Increase catalyst loading (e.g., sulfuric acid) incrementally. 2. Extend reaction time and monitor progress by GC or TLC. 3. Remove water as it forms using a Dean-Stark apparatus. 4. Optimize stirrer speed and design for better mass transfer. 5. Conduct reaction calorimetry to understand the heat flow and control temperature precisely.
SYN-02 Formation of Impurities 1. Presence of unreacted 3-oxocyclobutanecarboxylic acid. 2. Formation of by-products from side reactions. 3. Degradation of the product under harsh conditions.1. Ensure complete conversion of the starting material. 2. Lower the reaction temperature to minimize side reactions. 3. Use a milder acid catalyst. 4. Perform a thorough work-up to remove acidic impurities.
PUR-01 Difficulty in Product Isolation 1. Emulsion formation during aqueous work-up. 2. Product loss during extraction due to its partial water solubility.1. Add brine to the aqueous layer to break emulsions. 2. Use a different extraction solvent. 3. Perform multiple extractions with smaller volumes of solvent. 4. Consider a continuous extraction process for large-scale operations.
PUR-02 Low Purity After Distillation 1. Co-distillation with impurities having similar boiling points. 2. Thermal decomposition of the product at high temperatures. 3. Inefficient fractional distillation column.1. Use a longer or more efficient distillation column. 2. Perform distillation under reduced pressure to lower the boiling point. 3. Analyze the composition of the distillate fractions to optimize the cut-off points.
SCALE-01 Exothermic Reaction Runaway 1. Inadequate heat removal in a large reactor. 2. Rapid addition of reagents.1. Use a jacketed reactor with a reliable cooling system. 2. Add reagents portion-wise or via a dropping funnel, monitoring the internal temperature. 3. Perform reaction calorimetry studies at a small scale to determine the heat of reaction and design appropriate cooling protocols.
SAFETY-01 Handling of Flammable Solvents 1. Risk of fire or explosion with solvents like methanol and ethyl acetate.1. Use explosion-proof equipment and ensure proper grounding to prevent static discharge. 2. Work in a well-ventilated area. 3. Have appropriate fire extinguishing equipment readily available.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of 3-oxocyclobutanecarboxylic acid, the precursor for this compound?

A1: The primary challenges in scaling up the synthesis of 3-oxocyclobutanecarboxylic acid include managing long reaction times (often several days), handling potentially hazardous reagents, and purifying the final product, which can be difficult due to its high polarity.[1][2][3] Some patented large-scale methods have aimed to address these issues by optimizing reaction conditions and simplifying the work-up procedures.[1][2]

Q2: How does the yield of 3-oxocyclobutanecarboxylic acid typically change from lab scale to industrial scale?

A2: While specific data for every process is proprietary, patents provide some insight into the scalability of 3-oxocyclobutanecarboxylic acid synthesis. For instance, one patented method reports a yield of 40g from a 2L flask, whereas a larger scale process in a 2000L reactor produced 45kg, indicating that with process optimization, high yields can be maintained at an industrial scale.[1]

Scale Reactant (Product A) Water Conc. HCl Final Product Yield
Lab (2L)250g350g460g40g(Not specified)
Industrial (2000L)295Kg450Kg450Kg45kg(Not specified)
Data from patent CN105037130A[1]

Q3: What are the key safety precautions to consider when working with cyclobutanone derivatives on a large scale?

A3: Cyclobutanone and its derivatives are often flammable and can form explosive vapor-air mixtures. Key safety precautions include using spark-proof tools and explosion-proof equipment, ensuring adequate ventilation, and grounding all equipment to prevent static electricity discharge. It is also crucial to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Q4: How can I improve the efficiency of the esterification reaction when scaling up?

A4: To improve the efficiency of the esterification on a larger scale, consider the following:

  • Continuous Water Removal: Use a Dean-Stark trap or a similar setup to continuously remove the water formed during the reaction, which will drive the equilibrium towards the product side.

  • Catalyst Optimization: While sulfuric acid is a common catalyst, other solid acid catalysts can be explored for easier removal during work-up.

  • Temperature Control: Precise temperature control is crucial to prevent side reactions. Use a jacketed reactor and consider reaction calorimetry to understand the thermal profile of the reaction.

  • Mixing: Ensure efficient mixing to maintain homogeneity, especially in large reactors. The choice of stirrer (e.g., anchor, turbine) can significantly impact the reaction rate.

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is adapted from established laboratory procedures.

Materials:

  • 3-oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxocyclobutanecarboxylic acid in methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 75°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Purification by Vacuum Distillation (Lab Scale)

Equipment:

  • Short path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Set up the short path distillation apparatus and ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum and start gentle heating and stirring.

  • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 188°C at atmospheric pressure, so at reduced pressure, it will be significantly lower.

  • Once the desired fraction is collected, stop the heating, and carefully release the vacuum.

  • Characterize the purified product by NMR and GC to confirm its purity.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants 3-Oxocyclobutanecarboxylic Acid + Methanol catalyst H2SO4 Addition reactants->catalyst reflux Reflux (75°C) catalyst->reflux quench Quench with NaHCO3 reflux->quench evaporation1 Methanol Evaporation quench->evaporation1 extraction Ethyl Acetate Extraction evaporation1->extraction drying Drying (Na2SO4) extraction->drying evaporation2 Solvent Evaporation drying->evaporation2 distillation Vacuum Distillation evaporation2->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete Potential Causes: - Insufficient Reaction Time - Insufficient Catalyst - Low Temperature incomplete->cause_incomplete check_workup Review Work-up Procedure complete->check_workup solution_incomplete Solutions: - Increase Reaction Time - Increase Catalyst Amount - Increase Temperature cause_incomplete->solution_incomplete workup_issue Work-up Issue check_workup->workup_issue Yes cause_workup Potential Causes: - Emulsion Formation - Product Loss in Aqueous Layer workup_issue->cause_workup solution_workup Solutions: - Add Brine - Multiple Extractions cause_workup->solution_workup scale_up_challenges Scale-Up Scale-Up Heat Transfer Heat Transfer Scale-Up->Heat Transfer Mixing Mixing Scale-Up->Mixing Reaction Time Reaction Time Scale-Up->Reaction Time Purification Purification Scale-Up->Purification Safety Safety Heat Transfer->Safety Yield & Purity Yield & Purity Heat Transfer->Yield & Purity Mixing->Reaction Time Mixing->Yield & Purity Reaction Time->Yield & Purity Purification->Yield & Purity Safety->Scale-Up

References

analytical methods for determining the purity of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of Methyl 3-oxocyclobutanecarboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for determining the purity of this compound?

A1: The most common and suitable methods for purity analysis of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of impurities.[1]

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 3-oxocyclobutanecarboxylic acid and methanol, or byproducts from side reactions.[2][3] Degradation products could form under stress conditions such as exposure to strong acids, bases, or high temperatures.

Q3: How can I quantify the purity of my this compound sample using the analytical data?

A3: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (for GC and HPLC). For qNMR, purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.[4][5][6][7]

Troubleshooting Guides

Gas Chromatography (GC-FID)
Issue Possible Causes Solutions
Ghost Peaks 1. Contamination of the syringe, inlet liner, or column.[8][9][10] 2. Carryover from a previous injection of a concentrated sample.[11][12] 3. Septum bleed at high inlet temperatures.1. Clean or replace the syringe and inlet liner. Condition the column at its maximum operating temperature. 2. Run a blank solvent injection to flush the system. Increase the final oven temperature and hold time to ensure all components elute. 3. Use a high-quality, low-bleed septum and ensure the inlet temperature is not excessively high.
Peak Tailing 1. Active sites on the column interacting with the analyte. 2. Column contamination or degradation. 3. Sub-optimal flow rate or temperature.1. Use a deactivated column or a column with a different stationary phase. 2. Condition the column or trim the first few centimeters. If the problem persists, replace the column. 3. Optimize the carrier gas flow rate and oven temperature program.
Reduced Peak Area 1. Leak in the injection port or gas lines. 2. Incorrect split ratio. 3. Sample degradation in the hot inlet.1. Perform a leak check of the GC system. 2. Adjust the split ratio to ensure an appropriate amount of sample reaches the column. 3. Lower the injector temperature, if possible, without compromising vaporization.
High-Performance Liquid Chromatography (HPLC-UV)
Issue Possible Causes Solutions
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[13][14][15] 2. Mismatched pH of the mobile phase and sample solvent. 3. Column overload.[16][17]1. Use a column with end-capping or a different stationary phase. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Broad Peaks 1. Large dead volume in the system. 2. Column contamination or aging. 3. Inappropriate mobile phase composition.1. Check and tighten all fittings. Use tubing with a smaller internal diameter. 2. Flush the column with a strong solvent or replace it. 3. Optimize the mobile phase composition for better peak shape.
Baseline Drift 1. Mobile phase not properly degassed. 2. Column not equilibrated. 3. Detector lamp aging.1. Degas the mobile phase using sonication or an online degasser. 2. Allow sufficient time for the column to equilibrate with the mobile phase. 3. Replace the detector lamp if it has exceeded its lifetime.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • This compound standard of known purity.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium).

    • Detector Temperature: 280 °C

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides accurate and reproducible purity determination.

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Solvent: Mobile phase or Acetonitrile/Water (50:50).

  • This compound standard of known purity.

Procedure:

  • Sample Preparation: Dissolve the sample in the solvent to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Analysis: Inject the standard and sample solutions. Calculate the purity based on the area percentage of the main peak. A commercial supplier indicates a purity of over 99% is achievable with HPLC.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a highly accurate purity assessment without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): A high-purity compound with a known structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet around 3.78 ppm in CDCl₃) and a signal from the internal standard.[2]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Determination

Parameter GC-FID HPLC-UV qNMR
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and partitioning between stationary and mobile phases.Signal intensity is directly proportional to the number of nuclei.[6]
Typical Purity Range >99%>99%Highly accurate, can determine absolute purity.
Quantitation Relative (Area %)Relative (Area %)Absolute or Relative
Sample Preparation Simple dilutionDilution and filtrationAccurate weighing of sample and internal standard.[18]
Analysis Time ~15-30 minutes~10-20 minutes~5-15 minutes per sample (plus setup)
Strengths High resolution, robust.Wide applicability, non-destructive.High precision and accuracy, no analyte-specific standard needed.[5]
Limitations Requires volatile and thermally stable compounds.Requires a chromophore for UV detection.Lower sensitivity than chromatographic methods.

Visualizations

Experimental_Workflow_GC_FID cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample (1 mg/mL in Dichloromethane) inject Inject 1 µL into GC prep->inject separate Separation on HP-5 Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate

GC-FID Experimental Workflow

Troubleshooting_HPLC_Peak_Tailing start Peak Tailing Observed cause1 Secondary Interactions? start->cause1 sol1 Use end-capped column or add mobile phase modifier cause1->sol1 Yes cause2 Mismatched pH? cause1->cause2 No end Problem Resolved sol1->end sol2 Adjust mobile phase pH or sample solvent cause2->sol2 Yes cause3 Column Overload? cause2->cause3 No sol2->end sol3 Reduce injection volume or sample concentration cause3->sol3 Yes sol3->end

Troubleshooting HPLC Peak Tailing

References

managing the instability of intermediates in Methyl 3-oxocyclobutanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-oxocyclobutanecarboxylate. The focus is on managing the instability of key intermediates and optimizing reaction conditions to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions. The primary synthetic route covered involves the cyclization of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis, decarboxylation, and final esterification.

Problem 1: Low Yield in Cyclization Step (Formation of Diethyl cyclobutane-1,1-dicarboxylate)

The initial ring formation is often the most challenging step, with yields sometimes as low as 30%.[1]

Table 1: Troubleshooting Low Cyclization Yield

Potential CauseRecommended SolutionsExpected Outcome
Inefficient Base Use a strong, non-nucleophilic base such as sodium ethoxide in absolute ethanol to ensure complete deprotonation of diethyl malonate.[2][3]Increased formation of the malonate enolate, leading to higher cyclization efficiency.
Side Reaction: Intermolecular Condensation Employ high-dilution conditions by adding the sodium ethoxide solution and 1,3-dibromopropane concurrently to the refluxing reaction mixture. This favors the intramolecular cyclization over the formation of the tetra-ester byproduct.A study on the condensation of trimethylene dibromide with sodio malonic ester showed that this method can increase the yield of the desired cyclic diester to as high as 60%.
Suboptimal Dihalide Reactivity Use 1,3-dibromopropane instead of 1,3-dichloropropane. The bromide ion is a better leaving group, leading to faster reaction times and potentially higher yields.[2]Increased reaction rate and a higher yield of the cyclized product. A well-established procedure reports a yield of 53-55% for diethyl 1,1-cyclobutanedicarboxylate using 1,3-dibromopropane.[2]
Incorrect Reaction Temperature Maintain a reaction temperature of 60-65°C during the addition of the base. Cooling may be necessary initially to control the exothermic reaction.[2]Optimized reaction kinetics, minimizing side reactions that may occur at higher temperatures.

Experimental Workflow for Cyclization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diethyl Malonate Diethyl Malonate Reaction Flask Reaction Flask Diethyl Malonate->Reaction Flask 1,3-Dibromopropane 1,3-Dibromopropane Concurrent Addition Concurrent Addition 1,3-Dibromopropane->Concurrent Addition Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol->Concurrent Addition Reflux (60-65°C) Reflux (60-65°C) Reaction Flask->Reflux (60-65°C) Concurrent Addition->Reaction Flask Distill Ethanol Distill Ethanol Reflux (60-65°C)->Distill Ethanol Water Addition Water Addition Distill Ethanol->Water Addition Ether Extraction Ether Extraction Water Addition->Ether Extraction Vacuum Distillation Vacuum Distillation Ether Extraction->Vacuum Distillation Product Diethyl cyclobutane-1,1-dicarboxylate Vacuum Distillation->Product

Caption: Workflow for the synthesis of Diethyl cyclobutane-1,1-dicarboxylate.
Problem 2: Incomplete Hydrolysis and Decarboxylation

The conversion of the diethyl ester to 3-oxocyclobutanecarboxylic acid can be slow and may result in a mixture of products if not driven to completion.

Table 2: Troubleshooting Hydrolysis and Decarboxylation

Potential CauseRecommended SolutionsExpected Outcome
Insufficient Reaction Time/Temperature For complete hydrolysis, reflux the diethyl ester with a solution of potassium hydroxide in ethanol for at least 2 hours. For decarboxylation, heat the resulting 1,1-cyclobutanedicarboxylic acid to 160-170°C until CO2 evolution ceases.Complete conversion to the desired carboxylic acid. The pure 1,1-cyclobutanedicarboxylic acid melts at 156-158°C.
Incomplete Decarboxylation After initial heating, raise the temperature to 210-220°C to ensure complete decarboxylation and distill the product.A pure product of cyclobutanecarboxylic acid, which can then be oxidized to the desired 3-oxo derivative.
Impure Intermediate Purify the 1,1-cyclobutanedicarboxylic acid by crystallization from hot ethyl acetate before proceeding to the decarboxylation step.A cleaner decarboxylation reaction with fewer side products.

Logical Flow for Hydrolysis and Decarboxylation

Start Start with Diethyl ester Hydrolysis Hydrolyze with KOH/Ethanol Start->Hydrolysis Acidification Acidify with conc. HCl Hydrolysis->Acidification Decarboxylation Heat to 160-170°C Acidification->Decarboxylation Oxidation Oxidize to 3-oxo acid Decarboxylation->Oxidation End 3-Oxocyclobutane- carboxylic Acid Oxidation->End

Caption: Key stages from the intermediate ester to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in the cyclobutane intermediates?

A1: The primary cause of instability is the inherent ring strain of the four-membered ring. This strain makes the cyclobutane ring susceptible to ring-opening reactions, especially under harsh conditions such as high temperatures or strong acidic or basic environments.

Q2: Can I use a different base for the initial cyclization reaction?

A2: While other strong bases can be used, sodium ethoxide in ethanol is commonly employed because it is effective and the corresponding ester (diethyl malonate) is readily available. The use of a weaker base may result in incomplete deprotonation and lower yields.

Q3: My final esterification of 3-oxocyclobutanecarboxylic acid is giving a low yield. What could be the issue?

A3: 3-Oxocyclobutanecarboxylic acid can be sensitive to basic conditions, which can lead to decomposition.[4] If you are using a base-catalyzed esterification with an alkyl halide, consider switching to an acid-catalyzed Fischer esterification with methanol and a catalytic amount of a strong acid like sulfuric acid.

Q4: Are there alternative synthetic routes that avoid these unstable intermediates?

A4: Yes, alternative routes exist, though they may have their own challenges. One patented method involves the ozonolysis of 3-benzylidene cyclobutylcarboxylic acid.[5] Another approach uses a multi-step synthesis starting from 1,3-dihydroxy acetone. These methods may offer advantages in specific contexts but might involve more steps or hazardous reagents.

Experimental Protocols

Protocol 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
  • Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.[2]

  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.[2]

  • Reaction: With stirring, add the sodium ethoxide solution dropwise to the flask while maintaining the reaction temperature at 60–65 °C. The addition should take approximately 50 minutes.[2]

  • Workup: After the addition is complete, continue stirring and refluxing for an additional 3 hours. Remove the ethanol by distillation. Add 1 liter of water to the cooled residue and separate the ester layer. Extract the aqueous layer with ether.

  • Purification: Combine the ester layer and the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation. Purify the crude ester by vacuum distillation. The expected yield is 53-55%.[2]

Protocol 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
  • Hydrolysis: Reflux the Diethyl cyclobutane-1,1-dicarboxylate from Protocol 1 with a solution of 112 g of potassium hydroxide in 200 ml of ethanol for 2 hours.

  • Isolation of Diacid: Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid. Cool the solution to precipitate the 1,1-cyclobutanedicarboxylic acid.

  • Decarboxylation: Heat the dried 1,1-cyclobutanedicarboxylic acid in a distillation flask in an oil bath at 160–170°C until carbon dioxide evolution ceases.

  • Oxidation (Conceptual): The resulting cyclobutanecarboxylic acid needs to be oxidized to the 3-oxo derivative. This can be achieved through various methods, such as oxidation with potassium permanganate, though specific conditions would need to be optimized.

  • Purification: The final 3-oxocyclobutanecarboxylic acid can be purified by crystallization.

Protocol 3: Esterification to this compound
  • Setup: In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by vacuum distillation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this key intermediate is of significant interest. This guide provides a detailed comparison of three prominent synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

Route Starting Materials Key Reactions Overall Yield Reaction Time Scalability Key Advantages Key Disadvantages
Route 1 3-Oxocyclobutanecarboxylic acid, MethanolFischer Esterification>95%Short (hours)HighHigh-yielding final step, simple procedure.Dependent on the availability and synthesis of the starting acid.
Route 2 Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropaneCyclization, Hydrolysis, EsterificationModerateLong (multi-day)ModerateGood yield in the hydrolysis step.Multi-step, long reaction times for cyclization.
Route 3 Acetone, Bromine, MalononitrileBromination, Cyclization, Hydrolysis, EsterificationModerate-HighModerateHighUtilizes inexpensive starting materials.Involves multiple steps with potentially hazardous reagents.

Route 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

This route represents the final step in many syntheses of the target molecule and is a straightforward and high-yielding method, assuming the availability of the precursor, 3-oxocyclobutanecarboxylic acid.

Experimental Protocol

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, concentrated sulfuric acid (0.2 mL) is slowly added dropwise. The reaction mixture is then heated to reflux at 75°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution. The methanol is removed under reduced pressure, and the resulting residue is extracted with ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.[1]

Quantitative Data:

Parameter Value
Yield 99%[1]
Purity High (product isolated as a colorless oil)
Reaction Time Not explicitly stated, but typically a few hours for esterification.

Logical Workflow

G Route 1: Fischer Esterification start 3-Oxocyclobutanecarboxylic Acid reagents Methanol, H₂SO₄ (cat.) start->reagents product This compound reagents->product

Caption: Fischer Esterification of 3-oxocyclobutanecarboxylic acid.

Route 2: Synthesis from Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This multi-step route involves the formation of a cyclobutane ring followed by hydrolysis and esterification. While the overall process is lengthy, the hydrolysis step to the key carboxylic acid intermediate proceeds in high yield.

Experimental Protocol

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate In a flask, N,N-dimethylformamide (DMF) and potassium tert-butoxide are combined and cooled in an ice bath. A solution of diisopropyl malonate in DMF is added dropwise. After stirring, 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is heated at 140°C for four days. After cooling, water is added, and the product is extracted with n-heptane. The organic phase is dried and distilled under reduced pressure.

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid The product from Step 1 is mixed with 20% hydrochloric acid and refluxed for 60 hours. After cooling, the mixture is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give 3-oxocyclobutanecarboxylic acid.

Step 3: Esterification The resulting 3-oxocyclobutanecarboxylic acid is then esterified as described in Route 1.

Quantitative Data:

Parameter Step 2 (Hydrolysis) Yield
Yield 96.8%

Note: The yield for Step 1 is not explicitly provided in a readily comparable format, but the process is described in a patent for large-scale production.

Experimental Workflow

G Route 2: From Diisopropyl Malonate cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification start1 Diisopropyl malonate reagents1 Potassium tert-butoxide, DMF start1->reagents1 start2 2,2-dimethoxy-1,3-dibromopropane start2->reagents1 intermediate1 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate reagents1->intermediate1 reagents2 20% HCl, Reflux intermediate1->reagents2 intermediate2 3-Oxocyclobutanecarboxylic Acid reagents2->intermediate2 reagents3 Methanol, H₂SO₄ intermediate2->reagents3 product This compound reagents3->product

Caption: Synthesis of this compound from diisopropyl malonate.

Route 3: Synthesis from Acetone, Bromine, and Malononitrile

This three-step synthesis utilizes readily available and inexpensive starting materials to produce 3-oxocyclobutanecarboxylic acid, which is then esterified. The final hydrolysis step to the acid has been shown to produce high yields.

Experimental Protocol

Step 1: Synthesis of 1,3-dibromoacetone Acetone is reacted with bromine in ethanol at room temperature. The solvent and byproducts are removed by distillation to yield 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-dicyanocyclobutanone 1,3-dibromoacetone is reacted with malononitrile in DMF with sodium iodide as an activator and tetrabutylammonium bromide as a phase-transfer catalyst, using potassium carbonate as the base.

Step 3: Synthesis of 3-Oxocyclobutanecarboxylic Acid 3,3-dicyanocyclobutanone is suspended in 6M aqueous hydrochloric acid and refluxed for 16-24 hours at 70-100°C. After reaction completion, the mixture is evaporated to dryness. The crude product is purified by recrystallization from methyl tertiary butyl ether to yield 3-oxocyclobutanecarboxylic acid.[2]

Step 4: Esterification The resulting 3-oxocyclobutanecarboxylic acid is esterified as described in Route 1.

Quantitative Data:

Parameter Step 3 (Hydrolysis) Yield
Yield 90-92%[2]

Note: Yields for Step 1 and 2 are not explicitly provided in the patent but are part of a patented overall process.

Experimental Workflow

G Route 3: From Acetone, Bromine, and Malononitrile cluster_0 Step 1 & 2: Cyclization Precursor Synthesis cluster_1 Step 3: Hydrolysis cluster_2 Step 4: Esterification start1 Acetone intermediate1 1,3-Dibromoacetone start1->intermediate1 start2 Bromine start2->intermediate1 intermediate2 3,3-Dicyanocyclobutanone intermediate1->intermediate2 start3 Malononitrile start3->intermediate2 reagents3 6M HCl, Reflux intermediate2->reagents3 intermediate3 3-Oxocyclobutanecarboxylic Acid reagents3->intermediate3 reagents4 Methanol, H₂SO₄ intermediate3->reagents4 product This compound reagents4->product

Caption: Synthesis of this compound from acetone.

Potential Alternative Route: Dieckmann Condensation

Generalized Signaling Pathway

G Dieckmann Condensation Pathway start Substituted Glutaric Acid Diester reagents Base (e.g., NaOEt) start->reagents intermediate Cyclic β-keto ester reagents->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis product Substituted Cyclobutanone hydrolysis->product esterification Esterification product->esterification final_product This compound esterification->final_product

Caption: Generalized Dieckmann condensation route to a cyclobutanone.

Conclusion

The choice of synthesis route for this compound will depend on the specific needs of the researcher, including the desired scale, available starting materials, and time constraints.

  • For a rapid and high-yielding conversion of the corresponding carboxylic acid, Route 1 (Fischer Esterification) is the optimal choice.

  • When starting from malonate derivatives, Route 2 offers a viable, albeit lengthy, pathway with a high-yield hydrolysis step.

  • For a cost-effective synthesis from basic starting materials, Route 3 presents a strong option with a high-yielding final acid formation step.

The Dieckmann condensation remains a potential alternative, though further investigation and optimization would be required to establish it as a routine method for this specific target molecule.

References

A Comparative Guide to the Reactivity of Methyl 3-Oxocyclobutanecarboxylate and Ethyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl 3-oxocyclobutanecarboxylate and ethyl 3-oxocyclobutanecarboxylate. These compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Understanding the nuances of their reactivity is crucial for optimizing synthetic routes and achieving desired chemical transformations. This comparison will focus on key reactions involving the carbonyl group and the strained cyclobutane ring, supported by established chemical principles and generalized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and ethyl 3-oxocyclobutanecarboxylate is presented in Table 1. These properties can influence reaction conditions, solvent selection, and purification methods.

PropertyThis compoundEthyl 3-oxocyclobutanecarboxylate
CAS Number 695-95-487121-89-9
Molecular Formula C₆H₈O₃C₇H₁₀O₃
Molecular Weight 128.13 g/mol 142.15 g/mol
Boiling Point 188.0±33.0 °C (Predicted)90 °C (at 2 Torr)
Density 1.219 g/mL1.169 g/mL

Reactivity Comparison: Theoretical Framework

While direct, side-by-side experimental comparisons of the reactivity of this compound and ethyl 3-oxocyclobutanecarboxylate are not extensively documented in the literature, a comparative analysis can be drawn from fundamental principles of organic chemistry. The primary differences in their reactivity are expected to arise from steric and electronic effects of the methyl versus the ethyl ester group, as well as the inherent reactivity of the strained cyclobutane ring.

Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance at the ester carbonyl. This is a critical factor in nucleophilic acyl substitution reactions. However, for reactions involving the ketone carbonyl at the 3-position of the cyclobutane ring, the difference in steric hindrance between the methyl and ethyl ester groups, being relatively distant, is expected to be less pronounced but still potentially influential. Generally, reactions where a nucleophile attacks the carbonyl carbon are expected to be slightly faster for the methyl ester due to easier access.

Electronic Effects: The difference in the inductive effect between a methyl and an ethyl group is minimal and is unlikely to cause a significant difference in the electrophilicity of the carbonyl carbons.

Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes.[1] This inherent strain can influence the reactivity of the ketone and make the ring susceptible to opening under certain conditions.

Based on these principles, a qualitative comparison of reactivity in key chemical transformations is presented below.

Key Chemical Transformations: A Comparative Overview

Reduction of the Ketone Carbonyl

The reduction of the ketone at the C-3 position to a secondary alcohol is a common and important transformation. A standard reagent for this is sodium borohydride (NaBH₄), which is selective for aldehydes and ketones over esters.

Predicted Reactivity: It is anticipated that both methyl and ethyl 3-oxocyclobutanecarboxylate will undergo reduction of the ketone to the corresponding 3-hydroxycyclobutanecarboxylate. Due to the relatively remote position of the ester group, a significant difference in the rate of reduction of the ketone is not expected. However, the slightly smaller size of the methyl ester may lead to marginally faster reaction kinetics.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a generalized procedure based on standard methods for the reduction of ketones.

  • Materials: Methyl or Ethyl 3-oxocyclobutanecarboxylate, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve the 3-oxocyclobutanecarboxylate ester (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylate ester.

    • Purify the product by column chromatography on silica gel.

Expected Outcome:

CompoundPredicted Relative RatePredicted Yield
This compoundSlightly FasterHigh
Ethyl 3-oxocyclobutanecarboxylateSlightly SlowerHigh

G cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_products Products MethylEster Methyl 3-oxocyclo- butanecarboxylate Reduction Reduction with NaBH4 in Methanol MethylEster->Reduction EthylEster Ethyl 3-oxocyclo- butanecarboxylate EthylEster->Reduction TLC TLC Monitoring (Reaction Progress) Reduction->TLC Monitor MethylProduct Methyl 3-hydroxycyclo- butanecarboxylate Reduction->MethylProduct EthylProduct Ethyl 3-hydroxycyclo- butanecarboxylate Reduction->EthylProduct Kinetics Kinetic Analysis (e.g., GC-MS) Yield Yield Determination MethylProduct->Kinetics MethylProduct->Yield EthylProduct->Kinetics EthylProduct->Yield

Enamine Formation

The ketone functionality can react with secondary amines to form enamines, which are versatile intermediates for C-C bond formation at the α-position. The Stork enamine synthesis is a classic example of this reactivity.[2]

Predicted Reactivity: The formation of the enamine is expected to proceed for both esters. The rate of this reaction can be influenced by steric hindrance around the carbonyl group. While the ester group is not directly adjacent to the ketone, the overall conformation of the cyclobutane ring might be slightly affected by the bulkier ethyl group, potentially leading to a marginally slower reaction rate for the ethyl ester.

Experimental Protocol: Stork Enamine Synthesis (Generalized)

This protocol is based on the general principles of the Stork enamine synthesis.

  • Materials: Methyl or Ethyl 3-oxocyclobutanecarboxylate, Pyrrolidine (or another secondary amine), p-Toluenesulfonic acid (catalyst), Toluene, Alkylating agent (e.g., benzyl bromide), 1M Hydrochloric Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 3-oxocyclobutanecarboxylate ester (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the enamine solution and stir at room temperature overnight.

    • Hydrolysis: Add 1M HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting α-alkylated ketone by column chromatography.

Expected Outcome:

CompoundPredicted Relative Rate of Enamine FormationPredicted Yield of Alkylated Product
This compoundSlightly FasterGood to High
Ethyl 3-oxocyclobutanecarboxylateSlightly SlowerGood to High

G Ketone 3-Oxocyclobutanecarboxylate (Ketone) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Amine Amine Secondary Amine (e.g., Pyrrolidine) Iminium Iminium Ion Carbinolamine->Iminium - H2O Enamine Enamine Product Iminium->Enamine - H+

Ring-Opening Reactions

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as acidic or thermal activation, or through reactions with nucleophiles.

Predicted Reactivity: The susceptibility to ring-opening is primarily a feature of the cyclobutane ring itself. The nature of the ester group (methyl vs. ethyl) is expected to have a minimal direct impact on the propensity for ring-opening. The reaction conditions and the nature of the attacking nucleophile or catalyst will be the dominant factors.

Experimental Protocol: Acid-Catalyzed Ring Opening (Conceptual)

A conceptual protocol for a potential acid-catalyzed ring-opening reaction with a nucleophile (e.g., an alcohol) is outlined below. Specific conditions would need to be optimized.

  • Materials: Methyl or Ethyl 3-oxocyclobutanecarboxylate, Strong acid catalyst (e.g., H₂SO₄ or a Lewis acid), Nucleophilic solvent (e.g., ethanol), Anhydrous conditions.

  • Procedure:

    • Dissolve the 3-oxocyclobutanecarboxylate ester (1.0 eq) in the nucleophilic solvent (e.g., ethanol).

    • Add a catalytic amount of a strong acid.

    • Heat the reaction mixture to reflux and monitor for the consumption of the starting material and the formation of a ring-opened product by GC-MS.

    • Upon completion, cool the reaction, neutralize the acid, and work up the reaction mixture to isolate and characterize the product.

Expected Outcome:

CompoundPredicted Relative Rate of Ring-Opening
This compoundSimilar
Ethyl 3-oxocyclobutanecarboxylateSimilar

Conclusion

  • For reactions where nucleophilic attack at a carbonyl is the rate-determining step, This compound is predicted to be slightly more reactive due to the smaller size of the methyl group compared to the ethyl group.

  • In reactions where the inherent strain of the cyclobutane ring is the dominant factor, such as certain ring-opening reactions, the difference in reactivity between the two esters is expected to be negligible.

The choice between these two valuable synthetic intermediates will ultimately depend on the specific requirements of the synthetic route, including desired reaction rates, steric tolerance of the transformation, and economic considerations. The provided experimental protocols offer a starting point for the investigation and application of these versatile building blocks in research and development.

References

Spectroscopic Scrutiny: Confirming the Structure of Methyl 3-oxocyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis of Methyl 3-oxocyclobutanecarboxylate and its analogues, offering a comparative look at key spectral data and detailed experimental protocols for structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development seeking to unambiguously identify and characterize these valuable synthetic intermediates.

This compound and its derivatives are important building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The precise confirmation of their chemical structure is paramount to ensure the desired stereochemistry and functionality of the final products. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its closely related analogues.

Comparative Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on the careful interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data for the title compound and selected comparators, highlighting the subtle yet significant differences that allow for their unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound 3.78 (s, 3H, -OCH₃), 3.40-3.47 (m, 2H, cyclobutane-H), 3.22-3.34 (m, 3H, cyclobutane-H)[1]
Ethyl 3-oxocyclobutanecarboxylate4.19 (q, 2H, -OCH₂CH₃), 3.35-3.45 (m, 2H, cyclobutane-H), 3.15-3.25 (m, 3H, cyclobutane-H), 1.28 (t, 3H, -OCH₂CH₃)
Methyl 1-methyl-3-oxocyclobutanecarboxylate3.75 (s, 3H, -OCH₃), 3.30-3.50 (m, 4H, cyclobutane-H), 1.45 (s, 3H, -CH₃)
Methyl 3-oxocyclopentanecarboxylate3.73 (s, 3H, -OCH₃), 3.09-3.17 (m, 1H, cyclopentane-H), 2.24-2.55 (m, 4H, cyclopentane-H), 2.04-2.21 (m, 2H, cyclopentane-H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound 205.8 (C=O, ketone), 173.5 (C=O, ester), 52.3 (-OCH₃), 46.1 (CH₂), 38.7 (CH)
Ethyl 3-oxocyclobutanecarboxylate205.9 (C=O, ketone), 173.0 (C=O, ester), 61.5 (-OCH₂), 46.2 (CH₂), 38.8 (CH), 14.2 (-CH₃)
Methyl 1-methyl-3-oxocyclobutanecarboxylate206.5 (C=O, ketone), 175.0 (C=O, ester), 52.8 (-OCH₃), 51.5 (C-CH₃), 45.0 (CH₂), 22.5 (-CH₃)
Methyl 3-oxocyclopentanecarboxylate211.2 (C=O, ketone), 174.8 (C=O, ester), 52.1 (-OCH₃), 44.5 (CH), 37.8 (CH₂), 28.9 (CH₂)

Table 3: Infrared (IR) Spectroscopic Data (Neat)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~1780 (C=O, ketone), ~1740 (C=O, ester), ~1180 (C-O)
Ethyl 3-oxocyclobutanecarboxylate~1780 (C=O, ketone), ~1735 (C=O, ester), ~1175 (C-O)
Methyl 1-methyl-3-oxocyclobutanecarboxylate~1775 (C=O, ketone), ~1730 (C=O, ester), ~1190 (C-O)
Methyl 3-oxocyclopentanecarboxylate~1750 (C=O, ketone), ~1740 (C=O, ester), ~1170 (C-O)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 12897, 70, 69, 59, 42, 41
Ethyl 3-oxocyclobutanecarboxylate142113, 97, 70, 69, 45, 42, 29
Methyl 1-methyl-3-oxocyclobutanecarboxylate142111, 84, 83, 73, 59, 56, 43
Methyl 3-oxocyclopentanecarboxylate142111, 83, 55

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Parameters: A standard single-pulse experiment is typically sufficient. A relaxation delay of 8-10 seconds can be used for quantitative analysis.[2]

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer.

  • Parameters: A proton-decoupled experiment is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Carefully place a second salt plate on top to create a thin film of the liquid between the plates.[3]

  • Mount the plates in the spectrometer's sample holder.

FTIR Analysis:

  • Instrument: Fourier Transform Infrared Spectrometer.

  • Procedure: Record a background spectrum of the empty salt plates. Then, run the spectrum of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is typically used.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range of m/z values appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of the Analytical Workflow

The process of confirming the structure of a this compound derivative through spectroscopic analysis can be visualized as a systematic workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Alternatives Data_Analysis->Comparison

Caption: Workflow for the structural confirmation of this compound derivatives.

This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By comparing the spectral data of an unknown sample with the reference data provided and following the detailed experimental protocols, researchers can confidently confirm the structure of their synthesized compounds.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-oxocyclobutanecarboxylate, a valuable building block in the synthesis of various pharmaceutical compounds, is a prime example. This guide provides an objective comparison of different catalytic systems for its synthesis, supported by experimental data, to aid in the selection of the most suitable method.

The primary route to this compound is the esterification of 3-oxocyclobutanecarboxylic acid with methanol. The choice of catalyst for this transformation significantly impacts yield, reaction conditions, and overall efficiency. This guide explores a range of catalysts, from traditional mineral acids to more modern solid acid and Lewis acid catalysts.

Yield Comparison of Catalytic Systems

The following table summarizes the reported yields for the synthesis of this compound using various catalysts.

CatalystSubstrateReagentsReaction ConditionsYield (%)Reference
Brønsted Acid
Conc. H₂SO₄3-Oxocyclobutanecarboxylic acidMethanolReflux, 75 °C99%[1]
Lewis Acid
Scandium(III) triflate (Sc(OTf)₃)General carboxylic estersAlcoholsBoiling alcohol, optional microwave irradiationHigh yields (specific to substrate)[2][3]
Zirconium tetrachloride (ZrCl₄)General carboxylic acidsPrimary alcoholsNot specifiedGood to excellent yields (specific to substrate)[4]
Solid Acid
Amberlyst-15General aliphatic carboxylic acidsMethanolRoom temperatureExcellent yields (specific to substrate)[5][6]

Experimental Protocols

General Fischer Esterification using Concentrated Sulfuric Acid

This protocol details the high-yield synthesis of this compound using the classical Fischer esterification method.

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol, slowly add concentrated sulfuric acid (0.2 mL) dropwise.

  • Heat the reaction mixture to reflux at 75 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon complete conversion of the starting material, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the resulting residue with ethyl acetate and water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

This method has been reported to yield the desired product in 99%[1].

Catalyst Systems Overview

Brønsted Acid Catalysis

The use of strong Brønsted acids like concentrated sulfuric acid is a well-established and highly effective method for Fischer esterification. As demonstrated, it provides near-quantitative yields for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products CarboxylicAcid 3-Oxocyclobutanecarboxylic Acid Ester This compound CarboxylicAcid->Ester Esterification Methanol Methanol Methanol->Ester H2SO4 H₂SO₄ H2SO4->Ester Catalysis Water Water

Caption: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.

Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products CarboxylicAcid Carboxylic Acid Ester Ester CarboxylicAcid->Ester Coordination & Activation Alcohol Alcohol Alcohol->Ester Nucleophilic Attack LewisAcid Lewis Acid (e.g., Sc(OTf)₃, ZrCl₄) LewisAcid->CarboxylicAcid Catalysis Water Water

Caption: General Workflow for Lewis Acid-Catalyzed Esterification.

Solid Acid Catalysis

Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, present a greener alternative to homogeneous catalysts. They are easily separable from the reaction mixture, allowing for straightforward product isolation and catalyst recycling. Amberlyst-15 has been successfully employed for the mild and selective methyl esterification of aliphatic carboxylic acids at room temperature, affording excellent yields[5][6]. Although a specific application for the synthesis of this compound was not found in the searched literature, its proven effectiveness with similar substrates makes it a promising candidate for further investigation.

Solid_Acid_Catalysis_Workflow Start Mixture of Carboxylic Acid, Alcohol, and Solid Acid Catalyst Reaction Reaction (e.g., Stirring, Heating) Start->Reaction Filtration Filtration Reaction->Filtration Product Ester Product in Solution Filtration->Product Catalyst Recovered Solid Acid Catalyst Filtration->Catalyst Recycle Catalyst Recycling Catalyst->Recycle Recycle->Reaction Reuse

Caption: Experimental Workflow for Solid Acid-Catalyzed Esterification.

Conclusion

The synthesis of this compound can be achieved with exceptional yield using concentrated sulfuric acid as a catalyst. This method is robust, straightforward, and provides a high rate of conversion. However, for applications where harsh acidic conditions are a concern or catalyst recyclability is a priority, Lewis acids and solid acids present viable alternatives. While specific yield data for these alternative catalysts in the synthesis of this compound requires further investigation, their general performance in esterification reactions suggests they are worthy of consideration for process optimization and development of more sustainable synthetic routes. Researchers are encouraged to explore these alternative catalytic systems to identify the optimal conditions for their specific needs.

References

A Comparative Guide to Alternative Building Blocks for Methyl 3-Oxocyclobutanecarboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures that can enhance pharmacological properties.[1][2] Methyl 3-oxocyclobutanecarboxylate has traditionally served as a versatile starting material for accessing this scaffold. However, the demand for more complex and diversely functionalized cyclobutane derivatives has spurred the development of innovative alternative building blocks and synthetic strategies. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic pathway for their specific needs.

Key Alternative Building Blocks and Synthetic Strategies

This guide will compare the following key alternatives to syntheses originating from this compound:

  • Bicyclo[1.1.0]butanes (BCBs): These highly strained molecules serve as spring-loaded synthons for the rapid construction of polysubstituted cyclobutanes via strain-release functionalization.

  • 3-Borylated Cyclobutanols: These building blocks offer orthogonal functional handles (a boronic ester and a hydroxyl group) for sequential, controlled derivatization.

  • Oxetanes as Bioisosteres: Oxetanes are increasingly used as bioisosteric replacements for the cyclobutanone core, often leading to improved physicochemical properties in drug candidates.[3][4]

  • [2+2] Cycloaddition Reactions: This fundamental approach allows for the direct construction of the cyclobutane ring from two alkene components, offering a convergent route to complex structures.

  • Ring Expansion of Cyclobutanones: This strategy allows for the synthesis of larger rings, such as cyclopentanones, from cyclobutane precursors.

Bicyclo[1.1.0]butanes (BCBs) as Precursors to Polysubstituted Cyclobutanes

The inherent strain energy of BCBs (approximately 64 kcal/mol) makes them highly reactive synthons for the synthesis of densely functionalized cyclobutanes.[1] Strain-release reactions, often triggered by radicals or nucleophiles, allow for the installation of multiple substituents in a single step.

Comparative Performance Data
Starting MaterialReaction TypeProduct TypeYield (%)Diastereomeric Ratio (d.r.)Reference
Bicyclo[1.1.0]butane (BCB) EsterRuthenium-Catalyzed C-C/C-H Functionalization1,1,3-Trisubstituted Cyclobutane75%>20:1[5]
Acyl Bicyclo[1.1.0]butaneCopper-Catalyzed Hydrophosphination1,2,3-Trisubstituted Cyclobutaneup to 98%>20:1
Bicyclo[1.1.0]butane (BCB)Photocatalytic Strain-Release/[6][6]-Rearrangement Cascade1,1,3-Trisubstituted Cyclobutane60-85%>20:1[6]
This compoundMulti-step functionalizationPolysubstituted CyclobutaneVariable (often lower over multiple steps)Substrate DependentGeneral Knowledge
Experimental Protocol: Ruthenium-Catalyzed Difunctionalization of a BCB Ester

This protocol describes the synthesis of a 1,1,3-trisubstituted cyclobutane by coupling a BCB ester, a heteroarene, and an alkyl halide.[5][7]

Materials:

  • Bicyclo[1.1.0]butane ester (1.0 equiv)

  • 2-Phenylpyridine (2.0 equiv)

  • Ethyl-2-bromo-2,2-difluoroacetate (1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To an oven-dried reaction tube, add the bicyclo[1.1.0]butane ester (0.1 mmol, 1.0 equiv), 2-phenylpyridine (0.2 mmol, 2.0 equiv), K₂CO₃ (0.2 mmol, 2.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 5 mol%), and AgSbF₆ (0.02 mmol, 20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,2-dichloroethane (1.0 mL) and ethyl-2-bromo-2,2-difluoroacetate (0.15 mmol, 1.5 equiv) via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,1,3-trisubstituted cyclobutane.

Logical Workflow for BCB Functionalization

cluster_start Starting Materials BCB Bicyclo[1.1.0]butane (High Strain) Intermediate Cyclobutyl Radical Intermediate BCB->Intermediate Radical Radical Species (e.g., from Alkyl Halide) Radical->Intermediate Strain-Release Addition Catalyst Transition Metal Catalyst (e.g., Ru(II)) Catalyst->Radical Generation Product Polysubstituted Cyclobutane Intermediate->Product Further Functionalization/ Termination Start 3-Borylated Cyclobutanol Product1 3-Aryl Cyclobutanol Start->Product1 Suzuki Coupling (C-C bond formation) Product2 Cyclobutane-1,3-diol Start->Product2 Oxidation of Boron (C-O bond formation) Product3 3-Boryl Cyclobutanone Start->Product3 Oxidation of Alcohol (C=O formation) Start Lead Compound with Cyclobutanone Moiety Problem Identify Problematic Properties (e.g., Poor Solubility, Metabolic Lability) Start->Problem Decision Consider Bioisosteric Replacement Problem->Decision Oxetane Synthesize Oxetane Analog Decision->Oxetane Yes NoImprovement Re-evaluate Strategy Decision->NoImprovement No Test Evaluate Physicochemical and Biological Properties Oxetane->Test Improved Improved Candidate Test->Improved Properties Improved Test->NoImprovement Properties Not Improved

References

comparative study of methyl vs tert-butyl 3-oxocyclobutanecarboxylate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methyl vs. Tert-Butyl 3-Oxocyclobutanecarboxylate Esters for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount. Among the diverse array of synthons, cyclobutane derivatives have garnered significant attention due to their unique conformational properties and their utility in creating novel chemical entities. This guide provides a detailed comparative study of two key intermediates: methyl 3-oxocyclobutanecarboxylate and tert-butyl 3-oxocyclobutanecarboxylate. Both esters serve as valuable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

The choice between the methyl and tert-butyl ester can be influenced by their physical and chemical properties, which affect their handling, reactivity, and solubility.

PropertyThis compoundTert-Butyl 3-oxocyclobutanecarboxylate
Molecular Formula C₆H₈O₃[2][3]C₉H₁₄O₃[4]
Molecular Weight 128.13 g/mol [2][5]170.21 g/mol [4]
Appearance Colorless to pale yellow liquid or low-melting solid[6]Colorless liquid with a sweet, fruity odor[7]
Boiling Point 188.0 ± 33.0 °C (Predicted)[3]Not specified
Solubility in Water Limited/Slightly soluble[3][6][8]Insoluble[7]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether[3][6]Soluble in organic solvents[7]
CAS Number 695-95-4[2]145549-76-4[4]

Synthesis and Experimental Protocols

Both esters are typically synthesized from the common precursor, 3-oxocyclobutanecarboxylic acid, through esterification.[6][7] The choice of alcohol—methanol or tert-butanol—and the reaction conditions are the key differentiating factors.

Synthesis General Synthesis Pathway Precursor 3-Oxocyclobutanecarboxylic Acid Methanol Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Precursor->Methanol Esterification TButanol Tert-Butanol ((CH3)3COH) + Catalyst Precursor->TButanol Esterification MethylEster This compound Methanol->MethylEster TButylEster Tert-Butyl 3-oxocyclobutanecarboxylate TButanol->TButylEster

Caption: General synthesis pathway for methyl and tert-butyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid.[8]

  • Reaction Setup: Dissolve 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in an appropriate amount of methanol in a round-bottom flask.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 mL) dropwise to the solution.

  • Reflux: Heat the reaction mixture to 75 °C and maintain a reflux for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After the complete conversion of the starting material, cool the mixture and quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Workup: Remove the methanol via distillation under reduced pressure. Extract the resulting residue with ethyl acetate and water.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. A reported yield for this procedure is approximately 99%.[8]

Experimental Protocol: Synthesis of Tert-Butyl 3-Oxocyclobutanecarboxylate

A common method for the synthesis of tert-butyl esters involves the reaction of the corresponding carboxylic acid with a tert-butylating agent.[9]

  • Reaction Setup: In a suitable flask, dissolve 3-oxocyclobutanecarboxylic acid in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), to the mixture.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Workup: Upon completion, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved through column chromatography to yield pure tert-butyl 3-oxocyclobutanecarboxylate.

Comparative Reactivity and Applications

The primary difference in reactivity between the methyl and tert-butyl esters lies in the stability of the respective alkyl groups and their susceptibility to hydrolysis.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base to yield the parent carboxylic acid and the corresponding alcohol.[10]

  • Methyl Ester: The methyl ester is relatively stable and requires heating with an acid or base to undergo hydrolysis.[10]

  • Tert-Butyl Ester: The tert-butyl ester is significantly more labile under acidic conditions. This is due to the formation of a stable tertiary carbocation intermediate upon cleavage of the C-O bond.[11] This property makes the tert-butyl group an excellent protecting group for carboxylic acids, as it can be removed under mild acidic conditions that often leave other functional groups intact.[12]

Hydrolysis Comparative Hydrolysis Pathways cluster_methyl Methyl Ester Hydrolysis cluster_tertbutyl Tert-Butyl Ester Hydrolysis MethylEster This compound MethylConditions H3O+ or OH- (Strong Conditions) MethylEster->MethylConditions MethylProducts 3-Oxocyclobutanecarboxylic Acid + Methanol MethylConditions->MethylProducts TButylEster Tert-Butyl 3-oxocyclobutanecarboxylate TButylConditions H3O+ (Mild Conditions) TButylEster->TButylConditions TButylProducts 3-Oxocyclobutanecarboxylic Acid + Isobutene + H2O TButylConditions->TButylProducts

Caption: Comparison of hydrolysis conditions for methyl and tert-butyl esters.

Applications in Drug Development:

Both esters are valuable intermediates in the synthesis of pharmaceuticals.

  • This compound is used as a building block for various compounds.[6] For instance, it is a key intermediate in the preparation of novel imidazobenzazepine derivatives, which act as dual H1/5-HT2A antagonists for treating sleep disorders.[8][13]

  • Tert-Butyl 3-oxocyclobutanecarboxylate is frequently employed when the carboxylic acid moiety needs to be protected during a synthetic sequence.[7] Its ease of removal under mild acidic conditions is a significant advantage. It is used in the synthesis of novel organic compounds, fragrances, and pharmaceuticals where temporary masking of the carboxylic acid is required.[7]

Conclusion

The choice between methyl and tert-butyl 3-oxocyclobutanecarboxylate depends on the specific requirements of the synthetic route.

  • This compound is a stable, reliable building block suitable for syntheses where the ester group is intended to remain intact or is modified in a later step under standard conditions.

  • Tert-Butyl 3-oxocyclobutanecarboxylate is the preferred choice when the carboxylic acid functionality requires protection. Its lability under mild acidic conditions allows for selective deprotection, a crucial feature in multi-step syntheses of complex molecules prevalent in drug discovery.

Ultimately, a thorough understanding of the properties and reactivity of these two esters enables researchers and drug development professionals to make informed decisions, optimizing synthetic strategies for the efficient creation of novel and effective therapeutic agents.

References

Validating the Purity of Synthesized Methyl 3-oxocyclobutanecarboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, verifying the purity of synthesized intermediates is a critical step in ensuring the integrity and safety of the final active pharmaceutical ingredient (API). Methyl 3-oxocyclobutanecarboxylate is a valuable building block in organic synthesis, and its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for purity validation against other analytical techniques, supported by a comprehensive experimental protocol and data interpretation framework.

Comparative Analysis of Purity Validation Methods

While several methods can be employed to analyze this compound, HPLC is often the preferred technique for quantitative purity assessment due to its high resolution, sensitivity, and robustness.

  • High-Performance Liquid Chromatography (HPLC): This method excels at separating the main compound from structurally similar impurities. By employing a UV detector, it can quantify compounds containing a chromophore, such as the ketone group in this compound. It is the industry standard for determining the percentage purity and identifying related substances.

  • Gas Chromatography (GC): As this compound is a relatively volatile compound, GC is a viable alternative. It is particularly effective for detecting volatile impurities, such as residual solvents (e.g., methanol). However, it may not be suitable for non-volatile or thermally labile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the synthesized compound.[1] While quantitative NMR (qNMR) can be used for purity assessment, it is often less sensitive to low-level impurities compared to HPLC.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups (e.g., ester carbonyl, ketone carbonyl), thereby confirming the synthesis of the desired compound class.[1] However, it is not a quantitative technique and is unsuitable for determining purity.

For routine quality control and precise purity determination, HPLC offers the best combination of sensitivity, quantitation, and resolving power for the typical impurities encountered in the synthesis of this compound.

Experimental Workflow & Purity Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical framework for using the data to validate compound purity.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Synthesized Product C Dissolve in Diluent (e.g., Acetonitrile/Water) A->C B Weigh Commercial Standard B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Prepared Samples and Standard E->F G Acquire Chromatographic Data (UV Detection at 210 nm) F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Normalization) H->I J Compare Synthesized Product to Commercial Standard I->J K K J->K Final Report

Caption: Experimental workflow for HPLC purity validation.

G A HPLC Chromatogram Acquired B Identify Main Peak (this compound) A->B C Identify Impurity Peaks A->C E Calculate Main Peak Area B->E D Calculate Total Peak Area C->D F % Purity = (Main Peak Area / Total Peak Area) * 100 D->F E->D E->F I Purity > 99%? F->I G Purity Validated H Further Purification Required I->G Yes I->H No

Caption: Logical framework for purity determination via HPLC.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, water, and methanol

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Commercial standard of this compound (≥99% purity)

  • Synthesized this compound sample

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 15 minutes

3. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound commercial standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Before injection, filter both the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure the system is clean.

  • Inject the standard solution to determine the retention time (RT) of the main peak.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.

5. Calculation of Purity The purity is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Sum of the areas of all peaks) x 100

Data Presentation and Interpretation

The following table presents hypothetical data from the analysis of three samples: a commercial standard, a synthesized and purified batch, and a crude reaction mixture.

Sample IDRetention Time (min)Peak Area% AreaIdentity
Commercial Standard 4.521,254,80099.85This compound
3.151,8800.15Unknown Impurity
Synthesized Product 4.511,235,10099.52This compound
2.884,2200.34Impurity A (likely 3-oxocyclobutanecarboxylic acid)
5.761,7400.14Impurity B
Crude Mixture 4.53987,50078.85This compound
2.89245,60019.61Impurity A (unreacted starting material)
7.2119,9201.59Impurity C (byproduct)

Interpretation:

  • The Commercial Standard confirms the retention time of this compound at approximately 4.5 minutes and establishes a benchmark for purity (99.85%).

  • The Synthesized Product shows a high purity of 99.52%, which is comparable to the commercial standard, indicating a successful synthesis and purification process. Impurity A, eluting earlier, is likely the more polar starting material, 3-oxocyclobutanecarboxylic acid.

  • The Crude Mixture analysis clearly shows a significant amount of unreacted starting material (Impurity A at 19.61%), demonstrating the method's effectiveness in monitoring reaction completion and guiding the purification process.

This guide provides a robust framework for validating the purity of synthesized this compound. By employing the detailed HPLC protocol and comparative data analysis, researchers can confidently assess the quality of their intermediates, ensuring the reliability and reproducibility of their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Methyl 3-oxocyclobutanecarboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmaceutical compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides a detailed comparison of two prominent synthetic pathways to this compound, offering a cost-benefit analysis based on starting material costs, reaction conditions, and overall yields. Experimental protocols for the key synthetic steps are provided to facilitate practical application.

Executive Summary

The synthesis of this compound is most directly achieved via the Fischer esterification of its precursor, 3-oxocyclobutanecarboxylic acid. This final step is generally efficient and high-yielding. The primary divergence in synthetic strategy, and therefore in cost and complexity, lies in the preparation of 3-oxocyclobutanecarboxylic acid. This guide evaluates two distinct multi-step pathways to this key precursor:

  • Pathway 1: A three-step synthesis commencing from readily available and inexpensive starting materials: acetone, bromine, and malononitrile.

  • Pathway 2: A two-step approach utilizing diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.

The analysis reveals that Pathway 1, despite involving an additional step, may offer a more cost-effective route due to the lower price of its fundamental starting materials. However, it involves the handling of bromine and the generation of brominated intermediates, which requires specific safety precautions. Pathway 2, while potentially more streamlined in terms of steps, employs more specialized and expensive reagents and involves harsh reaction conditions, including high temperatures and extended reaction times.

Comparative Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the two primary synthetic routes to 3-oxocyclobutanecarboxylic acid, the immediate precursor to this compound. The final esterification step is considered constant for both pathways.

ParameterPathway 1: From Acetone, Bromine, and MalononitrilePathway 2: From Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane
Overall Yield 52-68%[1]Yield not explicitly reported, but likely lower due to harsh conditions.
Number of Steps 3 (to 3-oxocyclobutanecarboxylic acid)2 (to 3-oxocyclobutanecarboxylic acid)
Starting Materials Acetone, Bromine, MalononitrileDiisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane
Key Reagents Ethanol, DMF, Sodium Iodide, Tetrabutylammonium Bromide, Hydrochloric AcidPotassium tert-butoxide, N,N-Dimethylformamide (DMF), Hydrochloric Acid
Reaction Conditions Step 1: Room temperatureStep 2: Not specifiedStep 3: Reflux (70-100°C)Step 1: -5°C to 140°C, 4 daysStep 2: Reflux (75-106°C), >150 hours
Purity of Final Acid 99-99.2%[1]98.1% (recrystallized)[2]

Cost Analysis of Starting Materials:

CompoundPathway 1Pathway 2
Acetone
Bromine
Malononitrile
Diisopropyl malonate
2,2-dimethoxy-1,3-dibromopropane
Potassium tert-butoxide
N,N-Dimethylformamide (DMF)

A qualitative cost comparison indicates that the starting materials for Pathway 1 (acetone, bromine, malononitrile) are generally more commodity-like and less expensive than the specialized reagents required for Pathway 2 (diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, potassium tert-butoxide).

Experimental Protocols

Final Step: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

This protocol is applicable to the final step of both pathways.

Reaction:

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 65-75°C) and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A reported yield for a similar esterification is 99%.

Pathway 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Acetone, Bromine, and Malononitrile

This pathway proceeds in three steps:

Step 1: Synthesis of 1,3-Dibromoacetone

Reaction:

Procedure:

  • In a reaction vessel, combine acetone and ethanol.

  • Slowly add bromine to the acetone solution while maintaining the reaction temperature at room temperature. The molar ratio of acetone to bromine should be approximately 1:1.5 to 1:2.5.[1]

  • Stir the reaction mixture for 10-16 hours.[1]

  • After the reaction is complete, remove the ethanol, excess acetone, and the hydrogen bromide generated by distillation to obtain 1,3-dibromoacetone.

Step 2: Synthesis of 3,3-Dicyanocyclobutanone

Reaction:

Procedure:

  • In a reaction vessel, dissolve malononitrile and 1,3-dibromoacetone in N,N-dimethylformamide (DMF).

  • Add potassium carbonate as a base, sodium iodide as an activator, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Stir the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

  • The workup procedure would typically involve quenching the reaction with water and extracting the product with an organic solvent.

Step 3: Hydrolysis of 3,3-Dicyanocyclobutanone

Reaction:

Procedure:

  • Suspend 3,3-dicyanocyclobutanone in an aqueous solution of hydrochloric acid (e.g., 6M HCl).[1]

  • Heat the mixture to reflux (e.g., 70-100°C) for 16-24 hours.[1]

  • After the reaction is complete, evaporate the solvent to dryness.

  • Dissolve the residue in a suitable organic solvent (e.g., toluene), wash with water, and dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methyl tertiary butyl ether) to yield pure 3-oxocyclobutanecarboxylic acid. A yield of 90-92% for this step has been reported.[1]

Pathway 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This pathway proceeds in two steps:

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Reaction:

Procedure:

  • To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide and stir under an ice bath at -5°C.[2][3]

  • Slowly add a solution of diisopropyl malonate in DMF.[2][3]

  • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.[2]

  • Add 2,2-dimethoxy-1,3-dibromopropane and stir for another hour.[2]

  • Heat the reaction mixture to 130-140°C and maintain for 4 days.[2][3]

  • After the reaction, distill off a portion of the DMF, cool the mixture, and add water.

  • Extract the aqueous mixture with n-heptane.

  • Dry the combined organic phases and concentrate under reduced pressure to obtain the product.

Step 2: Hydrolysis and Decarboxylation

Reaction:

Procedure:

  • To the product from the previous step, add water and concentrated hydrochloric acid while stirring.[2][3]

  • Heat the mixture to 75-80°C and maintain for approximately 30-32 hours.[2][3]

  • Increase the temperature to 102-106°C and maintain for 120 hours.[2][3]

  • After the reaction, distill off a significant portion of the solvent.

  • Extract the remaining mixture with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Recrystallize from dichloromethane and n-heptane to obtain the final product.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Pathway1 cluster_0 Pathway 1: From Acetone, Bromine, and Malononitrile Acetone Acetone Dibromoacetone 1,3-Dibromoacetone Acetone->Dibromoacetone Step 1 Bromine Bromine Bromine->Dibromoacetone Step 1 Malononitrile Malononitrile Dicyanocyclobutanone 3,3-Dicyanocyclobutanone Malononitrile->Dicyanocyclobutanone Step 2 Dibromoacetone->Dicyanocyclobutanone Step 2 Oxo_acid 3-Oxocyclobutanecarboxylic Acid Dicyanocyclobutanone->Oxo_acid Step 3: Hydrolysis Final_Ester This compound Oxo_acid->Final_Ester Fischer Esterification

Caption: Synthetic route starting from acetone, bromine, and malononitrile.

Pathway2 cluster_1 Pathway 2: From Diisopropyl Malonate Diisopropyl_malonate Diisopropyl malonate Cyclobutane_diester Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl_malonate->Cyclobutane_diester Step 1: Cyclization Dibromopropane_acetal 2,2-dimethoxy-1,3-dibromopropane Dibromopropane_acetal->Cyclobutane_diester Step 1: Cyclization Oxo_acid 3-Oxocyclobutanecarboxylic Acid Cyclobutane_diester->Oxo_acid Step 2: Hydrolysis & Decarboxylation Final_Ester This compound Oxo_acid->Final_Ester Fischer Esterification

Caption: Synthetic route starting from diisopropyl malonate.

Conclusion

The choice between these synthetic pathways for this compound will depend on the specific needs and resources of the research or production team. Pathway 1 offers a potentially more economical route due to the lower cost of its basic starting materials, but it requires careful handling of bromine and its derivatives. Pathway 2, while using more expensive and specialized reagents and demanding more forcing reaction conditions, presents a more condensed synthetic sequence. For large-scale production, the cost advantages of Pathway 1 are likely to be a significant factor, provided that the necessary safety infrastructure is in place. For smaller-scale laboratory synthesis where convenience and a shorter number of steps might be prioritized, and cost is less of a concern, Pathway 2 could be considered, although the harsh conditions are a notable drawback. The final esterification step is a straightforward and high-yielding transformation that can be reliably applied to the product of either precursor pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 3-oxocyclobutanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Methyl 3-oxocyclobutanecarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[1] All handling of the chemical waste should occur in a well-ventilated area or a certified chemical fume hood.[1][3]

  • Spill Management: In case of a spill, prevent the material from entering drains. Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1] Collect the absorbed material into a suitable, sealed container for disposal.[3][4]

Chemical Hazard Classification

The following table summarizes the hazard information for this compound. Understanding these hazards is crucial for safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid[2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

1. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5]
  • Original Containers: Whenever possible, store the waste in its original container. If this is not feasible, use a clean, compatible, and properly sealed container.
  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and is made of a material compatible with the chemical.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
  • Contents: The label must accurately identify the contents as "this compound" and list any other components if it is a mixture.
  • Hazard Symbols: Affix appropriate GHS pictograms (e.g., flame, exclamation mark) to the container.

3. Storage:

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Incompatibles: Keep the container away from incompatible materials, particularly strong oxidizing agents, as well as heat, sparks, and open flames.[3]

4. Arrange for Professional Disposal:

  • Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.
  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and national regulations. The recommended final disposal method is incineration in an authorized facility equipped with an afterburner and scrubber.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Consult_SDS Consult Safety Data Sheet (SDS) & Local Regulations Start->Consult_SDS Segregate Segregate as Chemical Waste. Do Not Mix. Consult_SDS->Segregate Is_Empty Is Container Empty and Clean? Store Store in Designated Hazardous Waste Area Is_Empty->Store No Dispose_Container Dispose of Clean Container per Institutional Policy Is_Empty->Dispose_Container Yes Select_Container Use Original or Compatible Labeled Container Segregate->Select_Container Select_Container->Is_Empty Arrange_Disposal Contact EHS for Pickup by Approved Disposal Plant Store->Arrange_Disposal End Disposal Complete Arrange_Disposal->End Dispose_Container->End

References

Personal protective equipment for handling Methyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-oxocyclobutanecarboxylate

This guide provides immediate, essential safety, and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also a combustible liquid.[2] Adherence to proper safety protocols is crucial to minimize risk.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC6H8O3[2][3]
Molecular Weight128.13 g/mol [2][4]
Boiling Point105 °C (at 25 hPa)[5]
Density1.145 g/cm³ (at 25 °C)[5]
CAS Number695-95-4[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step guidance outlines the procedural workflow from receipt of the chemical to its disposal.

Pre-Handling Preparations
  • Risk Assessment: Before starting any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[1]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower and emergency eyewash station.[1]

  • Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE as detailed in the following section.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][6]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or suitable protective clothing is necessary.[1][6]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH/MSHA-approved respirator should be worn.[1][6]

Handling Procedures
  • Ventilation: All handling of this compound must be performed inside a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take precautions to avoid direct contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[1]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the chemical with an inert material (e.g., sand, diatomite) and place it in a suitable container for disposal.[6][7]

  • Major Spills: In the event of a large spill, evacuate the area and contact emergency personnel.[6][8]

  • First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][9]

  • First Aid - Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water and seek medical attention.[1][9]

  • First Aid - Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes and get immediate medical attention.[1]

  • First Aid - Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant or a licensed hazardous waste contractor.[1] Do not dispose of it down the drain or in regular trash.

Experimental Protocols

Detailed methodologies for specific experiments involving this compound are not provided in safety data sheets. Researchers should develop and validate their own experimental protocols based on the specific requirements of their study, incorporating the safety and handling procedures outlined in this guide.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Start Start: Receive Chemical Prep 1. Pre-Handling Preparations - Risk Assessment - Check Fume Hood & Safety Equipment Start->Prep PPE 2. Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Gloves - Lab Coat Prep->PPE Handling 3. Chemical Handling - Work in Fume Hood - Avoid Contact PPE->Handling Storage Store Unused Chemical - Tightly Closed Container - Cool, Ventilated Area Handling->Storage If not all used Waste 4. Waste Collection - Segregate Waste - Label Container Handling->Waste After use Storage->Handling Future Use Decon 5. Decontamination - Clean Work Area - Remove & Clean PPE Waste->Decon Disposal 6. Waste Disposal - Approved Disposal Vendor Decon->Disposal End End of Process Disposal->End

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.